2,5-Dimethoxyterephthalaldehyde
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2,5-dimethoxyterephthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIIHTHHMPYKFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345728 | |
| Record name | 2,5-Dimethoxyterephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7310-97-6 | |
| Record name | 2,5-Dimethoxyterephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethoxyterephthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxyterephthalaldehyde from 1,4-Dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 2,5-dimethoxyterephthalaldehyde, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 1,4-dimethoxybenzene (B90301). This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate the replication and optimization of these procedures in a research and development setting.
Introduction
This compound is a key intermediate in the synthesis of various complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. Its symmetrically substituted aromatic core, featuring two reactive aldehyde groups and two electron-donating methoxy (B1213986) groups, makes it an attractive scaffold for constructing diverse molecular architectures. The synthesis of this compound from 1,4-dimethoxybenzene typically involves a multi-step process, with the most common and effective route proceeding through a bis-chloromethylated intermediate followed by oxidation.
Primary Synthetic Pathway: Chloromethylation and Oxidation
The most widely employed and reliable method for the synthesis of this compound from 1,4-dimethoxybenzene involves a two-step sequence:
-
Bis-chloromethylation: 1,4-dimethoxybenzene is first subjected to a bis-chloromethylation reaction to introduce chloromethyl groups at the 2 and 5 positions, yielding 2,5-bis(chloromethyl)-1,4-dimethoxybenzene.
-
Oxidation: The resulting bis(chloromethyl) intermediate is then oxidized to the corresponding dialdehyde (B1249045). Several methods can be employed for this transformation, with the Sommelet reaction being a prominent example.
This pathway is favored due to the relatively high yields and the accessibility of the required reagents.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
Step 1: Synthesis of 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene
This procedure is adapted from the method described by Ji, X. et al. for the synthesis of a precursor to 2,5-dihydroxyterephthalaldehyde.[1][2][3]
Materials:
-
1,4-Dimethoxybenzene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (37 wt%)
-
1,4-Dioxane
-
Acetone
-
Deionized Water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve 10 g (72.3 mmol) of 1,4-dimethoxybenzene in 60 mL of 1,4-dioxane.
-
To this solution, add 5 mL of formaldehyde (B43269) (37 wt%) and 3.0 g (100 mmol) of paraformaldehyde.
-
Heat the reaction mixture to 90°C with stirring.
-
Once the temperature has stabilized, add 10 mL of concentrated hydrochloric acid dropwise.
-
Continue heating at 90°C for 1 hour.
-
After 1 hour, introduce an additional 30 mL of concentrated hydrochloric acid into the reaction system.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with deionized water.
-
Dry the product under vacuum.
-
For further purification, the crude product can be recrystallized from acetone.
Step 2: Synthesis of this compound via the Sommelet Reaction
This protocol is an adaptation of the subsequent steps described by Ji, X. et al., focusing on the formation of the dimethoxy dialdehyde intermediate.[1][2][3]
Materials:
-
2,5-Bis(chloromethyl)-1,4-dimethoxybenzene (from Step 1)
-
Hexamethylenetetramine
-
Acetic Acid
-
Deionized Water
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
Procedure:
-
In a round-bottom flask, combine 5 g (21.3 mmol) of 2,5-bis(chloromethyl)-1,4-dimethoxybenzene and 6 g (42.5 mmol) of hexamethylenetetramine in 50 mL of chloroform.
-
Heat the mixture to 90°C and stir for 24 hours.
-
After 24 hours, cool the reaction to room temperature and collect the precipitated solid by filtration.
-
Wash the collected solid with chloroform and dry under vacuum.
-
Dissolve the dried solid in deionized water and add 10 mL of acetic acid to acidify the solution.
-
Heat the acidified solution at 90°C with stirring for 24 hours to hydrolyze the intermediate.
-
After cooling to room temperature, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and petroleum ether (e.g., a 2:1 ratio) to afford the pure product.
Alternative Synthetic Considerations
While the chloromethylation followed by the Sommelet reaction is a robust method, other synthetic strategies can be considered, though they may be less efficient.
-
Direct Oxidation of the Bis(chloromethyl) Intermediate: Alternative oxidizing agents can be used to convert 2,5-bis(chloromethyl)-1,4-dimethoxybenzene to the dialdehyde. These methods, such as the Hass-Venderbilt reaction (using sodium nitrate (B79036) in dimethyl sulfoxide), may offer milder conditions but require careful optimization.
-
Direct Diformylation: Direct introduction of two formyl groups onto the 1,4-dimethoxybenzene ring is challenging. The Vilsmeier-Haack reaction, a common formylation method, is reported to be low-yielding for 1,4-dimethoxybenzene. The Rieche formylation using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride has been reported to yield 2,5-dimethoxyterephthaldehyde, but often as a minor product.
Data Presentation
The following table summarizes the key quantitative data for the primary synthetic pathway. It is important to note that the yields can vary depending on the reaction scale and purification methods.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Reported Yield (%) |
| 1. Bis-chloromethylation | 1,4-Dimethoxybenzene | Paraformaldehyde, HCl | 1,4-Dioxane | 90 | 1 | 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene | Not explicitly stated for this intermediate in the primary reference, but this reaction is generally high-yielding. |
| 2. Sommelet Reaction & Hydrolysis | 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene | Hexamethylenetetramine, Acetic Acid | Chloroform, Water | 90 | 24 + 24 | This compound | Yields for the dimethoxy compound are not explicitly reported in the reference, which focuses on the dihydroxy analog. Yields for Sommelet reactions can be moderate to good. |
Logical Relationships in the Sommelet Reaction
The Sommelet reaction involves a series of well-defined steps, from the formation of a quaternary ammonium (B1175870) salt to its final hydrolysis to the aldehyde.
References
physical and chemical properties of 2,5-Dimethoxyterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxyterephthalaldehyde is an aromatic organic compound that has garnered significant interest in the fields of materials science and organic synthesis. Its rigid structure, featuring a benzene (B151609) ring functionalized with two methoxy (B1213986) and two aldehyde groups, makes it a valuable precursor, particularly as a linker molecule in the synthesis of Covalent Organic Frameworks (COFs).[1][2][3] These highly ordered, porous crystalline polymers have shown promise in a variety of applications, including gas storage, catalysis, and drug delivery.[2][4] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound.
Core Physical and Chemical Properties
This compound is typically a white to yellow crystalline powder.[5] Its core identifiers and physical properties are summarized in the table below. It is important to note that there are some discrepancies in the reported values for melting and boiling points across different commercial and literature sources, which may be attributed to variations in purity and measurement conditions.
| Property | Value |
| IUPAC Name | This compound[6] |
| Synonyms | 2,5-Dimethoxy-1,4-benzenedicarboxaldehyde, 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde[6] |
| CAS Number | 7310-97-6[6] |
| Molecular Formula | C₁₀H₁₀O₄[6] |
| Molecular Weight | 194.18 g/mol [6] |
| Appearance | White to yellow crystals or powder[5] |
| Melting Point | 209-213 °C |
| Boiling Point | 371.4 °C at 760 mmHg |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and dichloromethane; less soluble in water.[7] |
| Purity (typical) | ≥96.0% (GC)[5] |
Spectral Data for Characterization
| Technique | Data |
| ¹H NMR | (CDCl₃, 300 MHz) δ 10.50 (s, 2H), 7.26 (s, 2H), 3.95 (s, 6H) |
| ¹³C NMR | (CDCl₃, 101 MHz) δ 189.19, 155.73, 129.15, 110.92, 56.23 |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound proceeds via the demethylation of 2,5-dihydroxyterephthalaldehyde (B1588973), which itself can be synthesized from 1,4-dimethoxybenzene (B90301).[8][9] The following is a representative protocol:
Step 1: Synthesis of 2,5-dihydroxyterephthalaldehyde from 1,4-dimethoxybenzene [8]
-
Dissolve 1,4-dimethoxybenzene (10 g, 72.3 mmol) in 1,4-dioxane (B91453) (60 mL).
-
Add formaldehyde (B43269) (37 wt%, 5 mL) and paraformaldehyde (3.0 g, 100 mmol).
-
Heat the mixture to 90°C.
-
Add concentrated hydrochloric acid (10 mL) dropwise.
-
Continue heating at 90°C for 1 hour.
-
Introduce an additional 30 mL of concentrated hydrochloric acid into the reaction.
-
Cool the mixture to room temperature, which should result in the formation of a precipitate.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from acetone (B3395972) to yield 1,4-bis(chloromethyl)-2,5-dimethoxybenzene.
-
Add the resulting product (5 g, 21.3 mmol) and hexamethylenetetramine (6 g, 42.5 mmol) to chloroform (B151607) (50 mL).
-
Heat the mixture at 90°C and stir for 24 hours.
-
Cool to room temperature, filter to collect the pellet, wash with chloroform, and dry under vacuum.
-
Dissolve the dried product in water and acidify with acetic acid (10 mL).
-
Heat at 90°C with stirring for 24 hours, then cool to room temperature.
-
Extract the product with dichloromethane.
-
Dry the organic phase with anhydrous magnesium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain 2,5-dihydroxyterephthalaldehyde.
Step 2: Methylation to this compound
Standard methylation procedures, such as using dimethyl sulfate or methyl iodide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF), can be employed to convert the hydroxyl groups of 2,5-dihydroxyterephthalaldehyde to methoxy groups, yielding the final product. The reaction progress should be monitored by thin-layer chromatography (TLC), and the final product purified by recrystallization or column chromatography.
Applications in Research and Development
The primary application of this compound is as a building block for the synthesis of Covalent Organic Frameworks (COFs).[1][2][3] The aldehyde functional groups readily undergo condensation reactions with amine-containing monomers to form highly ordered, porous crystalline structures.[1][2] These COFs are being investigated for a range of applications, including:
-
Drug Delivery: The porous nature of COFs allows for the encapsulation and controlled release of therapeutic agents.[4]
-
Adsorbents: They can be used as solid-phase extraction materials for sample preparation in analytical methods.[7][10]
-
Catalysis: The ordered structure and potential for functionalization make COFs promising candidates as catalysts or catalyst supports.
Currently, there is limited evidence to suggest that this compound itself possesses direct biological or pharmacological activity. Its utility in the drug development sphere is primarily as a component in the creation of advanced drug delivery systems.
Visualized Synthesis Workflow
The synthesis of 2,5-dihydroxyterephthalaldehyde, a precursor to this compound, can be visualized as a multi-step process.
Caption: Workflow for the synthesis of 2,5-dihydroxyterephthalaldehyde.
Safety Information
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. mdpi.com [mdpi.com]
- 2. Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. This compound, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 6. This compound | C10H10O4 | CID 606648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 7310-97-6: 2,5-Dimethoxy-1,4-benzenedicarboxaldehyde [cymitquimica.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. drpress.org [drpress.org]
- 10. This compound | 7310-97-6 | FD66165 [biosynth.com]
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,5-Dimethoxyterephthalaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structure elucidation of 2,5-Dimethoxyterephthalaldehyde, a key building block in the synthesis of advanced materials with applications in drug delivery and diagnostics.
Introduction
This compound, with the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol , is a symmetrically substituted aromatic dialdehyde. Its rigid structure and reactive aldehyde functional groups make it a valuable precursor in the construction of complex molecular architectures, most notably Covalent Organic Frameworks (COFs). Understanding its precise molecular structure is paramount for the rational design and synthesis of these advanced materials. This document details the analytical techniques employed for its structure elucidation, including spectroscopic and crystallographic methods.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| CAS Number | 7310-97-6 | [2] |
| Appearance | White to yellow crystalline powder | [2] |
| Melting Point | 209-213 °C | |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane |
Spectroscopic Elucidation
The molecular structure of this compound has been unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's high degree of symmetry.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.5 | Singlet | 2H | Aldehydic protons (-CHO) |
| 7.33 | Singlet | 2H | Aromatic protons (Ar-H) |
| 3.93 | Singlet | 6H | Methoxy (B1213986) protons (-OCH₃) |
Interpretation:
-
The downfield chemical shift of the singlet at 10.5 ppm is characteristic of aldehydic protons, which are deshielded by the electron-withdrawing carbonyl group.
-
The singlet at 7.33 ppm corresponds to the two equivalent aromatic protons. Their equivalence is due to the C₂ᵥ symmetry of the molecule.
-
The singlet at 3.93 ppm, integrating to six protons, is assigned to the two equivalent methoxy groups attached to the aromatic ring.
The proton-decoupled ¹³C NMR spectrum further corroborates the symmetrical nature of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 189.2 | Aldehydic Carbonyl Carbon (C=O) |
| 155.7 | Aromatic Carbon (C-OCH₃) |
| 129.2 | Aromatic Carbon (C-CHO) |
| 110.9 | Aromatic Carbon (C-H) |
| 56.2 | Methoxy Carbon (-OCH₃) |
Interpretation:
-
The signal at 189.2 ppm is indicative of the carbonyl carbon of the aldehyde functional groups.
-
The signals at 155.7 ppm and 129.2 ppm are assigned to the quaternary aromatic carbons directly bonded to the methoxy and aldehyde groups, respectively.
-
The peak at 110.9 ppm corresponds to the protonated aromatic carbons.
-
The upfield signal at 56.2 ppm is characteristic of the carbon atoms of the methoxy groups.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850 & ~2750 | Medium | C-H stretch of aldehyde |
| ~1685 | Strong, Sharp | C=O stretch of aromatic aldehyde |
| ~1600 & ~1480 | Medium | C=C stretch of aromatic ring |
| ~1250 & ~1050 | Strong | C-O stretch of aryl ether |
Interpretation:
-
The pair of medium intensity bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretching vibration of the aldehyde group (Fermi resonance).
-
A strong and sharp absorption band around 1685 cm⁻¹ is a clear indication of the C=O stretching vibration of the conjugated aldehyde.
-
The bands in the 1600-1480 cm⁻¹ region are attributed to the C=C stretching vibrations within the aromatic ring.
-
The strong bands around 1250 cm⁻¹ and 1050 cm⁻¹ correspond to the asymmetric and symmetric C-O stretching of the aryl ether groups, respectively.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Assignment |
| 194 | High | [M]⁺ (Molecular Ion) |
| 179 | High | [M - CH₃]⁺ |
| 165 | Medium | [M - CHO]⁺ |
| 148 | Medium | [M - CHO - H - CO]⁺ |
Interpretation: The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 194, confirming the molecular weight of the compound. The fragmentation pattern is consistent with the structure of an aromatic dialdehyde. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical to form an [M-1]⁺ ion and the loss of the formyl radical (CHO) to give an [M-29]⁺ ion.[3]
Below is a proposed fragmentation pathway for this compound.
Crystallographic Analysis
The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC).
CCDC Deposition Number: 240156[1]
This data provides precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the benzene (B151609) ring and the relative orientation of the substituent groups. For detailed crystallographic information, researchers are encouraged to access the data directly from the CCDC database.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound starts from 1,4-dimethoxybenzene (B90301). The following is a representative experimental protocol.
Step 1: Synthesis of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene
-
To a solution of 1,4-dimethoxybenzene in a suitable solvent (e.g., dioxane), add paraformaldehyde and concentrated hydrochloric acid.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., acetone) to obtain pure 1,4-bis(chloromethyl)-2,5-dimethoxybenzene.
Step 2: Synthesis of this compound (Sommelet Reaction)
-
Dissolve 1,4-bis(chloromethyl)-2,5-dimethoxybenzene and hexamethylenetetramine in chloroform.
-
Reflux the mixture for an extended period (e.g., 24 hours) to form the quaternary ammonium salt, which precipitates from the solution.
-
Collect the precipitate by filtration.
-
Hydrolyze the salt by heating it in an aqueous acidic solution (e.g., acetic acid).
-
After cooling, extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.
-
Purify the final product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a crystalline solid.
Application in Drug Delivery Systems: Covalent Organic Frameworks (COFs)
This compound is a crucial building block in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in drug delivery.[4] The aldehyde groups of this compound react with amine-containing linker molecules to form stable imine bonds, creating a porous and ordered framework.
These COFs can encapsulate therapeutic agents within their pores. The release of the drug can be triggered by specific stimuli in the target environment, such as a change in pH. For instance, the imine linkages in some COFs are susceptible to hydrolysis under acidic conditions, which are often found in tumor microenvironments or within cellular lysosomes. This pH-responsive degradation of the COF backbone leads to the controlled release of the encapsulated drug at the desired site of action.
Conclusion
The structure of this compound has been thoroughly elucidated using a suite of modern analytical techniques. NMR and IR spectroscopy confirm the connectivity and functional groups present in the molecule, while mass spectrometry verifies its molecular weight and provides insights into its fragmentation. The definitive solid-state structure has been established by X-ray crystallography. This comprehensive structural understanding is essential for its application as a versatile building block in the synthesis of functional materials like Covalent Organic Frameworks, which show great promise in the field of targeted drug delivery.
References
- 1. This compound | C10H10O4 | CID 606648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Solubility of 2,5-Dimethoxyterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethoxyterephthalaldehyde, a key building block in the synthesis of Covalent Organic Frameworks (COFs). Understanding its solubility is crucial for designing synthetic routes, controlling crystallization, and for its application in materials science and potentially in drug delivery systems.
Core Concepts: Solubility of Aromatic Aldehydes
The solubility of aromatic aldehydes like this compound is governed by the interplay of their structural features with the properties of the solvent. The presence of a rigid benzene (B151609) ring and two aldehyde groups contributes to its crystalline nature. The two methoxy (B1213986) groups, being electron-donating, can influence the polarity and intermolecular interactions. For a solvent to effectively dissolve this compound, it must overcome the lattice energy of the solid-state aldehyde and establish favorable solute-solvent interactions.
Qualitative Solubility Data
| Solvent | Qualitative Solubility |
| N,N-Dimethylformamide (DMF) | Very soluble.[1] |
| Methanol | Soluble.[1] |
| Ethanol | Soluble.[2] |
| Dichloromethane (DCM) | Soluble.[2] |
| Glacial Acetic Acid | Sparingly soluble.[1] |
| Chloroform | Very slightly soluble.[1] |
| Water | Practically insoluble.[1] This is expected due to the hydrophobic nature of the aromatic ring, which dominates over the potential for hydrogen bonding with the aldehyde and methoxy groups.[2] The low water solubility is a common characteristic of aromatic aldehydes. |
Experimental Protocol for Solubility Determination
While a specific, validated protocol for this compound is not published, a general method for determining the solubility of a crystalline organic compound can be employed. The following protocol is a standard approach that can be adapted for this purpose.
Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., DMF, Methanol, Water)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) system (for quantitative analysis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Place a magnetic stir bar in the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and stir vigorously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (with a pore size appropriate to remove all undissolved particles) into a clean, pre-weighed vial.
-
-
Gravimetric Analysis (for a rough estimate):
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculate the mass of the dissolved solid and determine the solubility in terms of g/100 mL or other appropriate units.
-
-
Quantitative Analysis by HPLC-UV (for precise measurement):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC-UV method (select appropriate column, mobile phase, flow rate, and UV detection wavelength).
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject a known volume of the filtered, saturated solution (appropriately diluted if necessary) into the HPLC system.
-
Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.
-
Calculate the solubility from the determined concentration.
-
Logical Workflow for Covalent Organic Framework (COF) Synthesis
This compound is a common building block (linker) in the synthesis of Covalent Organic Frameworks (COFs). The general workflow for a solvothermal synthesis of a COF using this aldehyde is depicted below.
Caption: Workflow for the synthesis of a Covalent Organic Framework (COF).
This guide provides a foundational understanding of the solubility of this compound, offering both qualitative data and a practical experimental approach for its determination. The provided workflow for COF synthesis highlights the critical role of this compound in the development of advanced porous materials. Further quantitative studies are encouraged to build a more comprehensive solubility profile for this important chemical.
References
An In-depth Technical Guide to 2,5-Dimethoxyterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of 2,5-Dimethoxyterephthalaldehyde, focusing on its core physicochemical properties. The information is presented to support research and development activities where this compound is of interest.
Core Molecular Data
This compound is an organic compound characterized by an aromatic benzene (B151609) ring substituted with two methoxy (B1213986) groups and two aldehyde functional groups.[1] This structure makes it a subject of interest for various applications in organic synthesis, materials science, and medicinal chemistry.[1]
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [2][3][4] |
| Molecular Weight | 194.18 g/mol | [2][3][4] |
| IUPAC Name | This compound | [2] |
| CAS Number | 7310-97-6 | [3][4] |
| Canonical SMILES | COC1=CC(=C(C=C1C=O)OC)C=O | [2][3][4] |
Physicochemical Properties
This compound typically appears as a white to yellow crystalline solid.[1][5] It is soluble in organic solvents like dichloromethane (B109758) but has lower solubility in water.[1] The presence of two reactive aldehyde groups makes it a valuable precursor in various condensation reactions.[1]
Logical Relationship of Core Properties
The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers.
Caption: Relationship between this compound and its key identifiers.
Experimental Protocols
While this document does not detail specific experimental use-cases, a common protocol for the characterization of this compound involves:
-
Purity Analysis (Gas Chromatography - GC):
-
Method: A sample is dissolved in a suitable organic solvent. An aliquot is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) and a flame ionization detector (FID).
-
Conditions: The temperature program is ramped to ensure the separation of the analyte from any impurities or residual solvent.
-
Outcome: Purity is determined by the area percentage of the main peak corresponding to this compound.[5]
-
-
Structural Confirmation (Nuclear Magnetic Resonance - NMR):
-
Method: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR and ¹³C NMR spectra are acquired.
-
Expected ¹H NMR signals: Resonances corresponding to the aldehydic protons, aromatic protons, and methoxy protons are observed. For example, in CDCl₃, expected signals include singlets for the aldehydic protons (~10.50 ppm), aromatic protons (~7.26 ppm), and methoxy protons (~3.95 ppm).[6]
-
Outcome: The chemical shifts, integration, and coupling patterns confirm the molecular structure.[5][6]
-
References
- 1. CAS 7310-97-6: 2,5-Dimethoxy-1,4-benzenedicarboxaldehyde [cymitquimica.com]
- 2. This compound | C10H10O4 | CID 606648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 7310-97-6 | FD66165 [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 7310-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | 7310-97-6 [chemicalbook.com]
A Technical Guide to the Electrophilic Aromatic Substitution of 2,5-Dimethoxyterephthalaldehyde: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth theoretical analysis of the electrophilic aromatic substitution (EAS) on 2,5-dimethoxyterephthalaldehyde. Due to a lack of direct experimental data for this specific substrate in peer-reviewed literature, this document leverages established principles of organic chemistry and data from analogous compounds to predict reactivity, regioselectivity, and potential experimental protocols. The analysis indicates that the vacant 3- and 6-positions of the aromatic ring are the expected sites of substitution, governed by the powerful activating effects of the two methoxy (B1213986) groups. This guide offers hypothetical, yet plausible, experimental conditions for nitration and bromination reactions, supported by data from similar substrates like 1,4-dimethoxybenzene (B90301). The content is intended to serve as a foundational resource for researchers designing synthetic routes involving this versatile dialdehyde.
Introduction to this compound
This compound is an aromatic compound featuring a benzene (B151609) ring substituted with two electron-donating methoxy groups (-OCH₃) and two electron-withdrawing aldehyde groups (-CHO) at the 1, 2, 4, and 5 positions.[1] This unique substitution pattern makes it a valuable precursor in the synthesis of complex molecules, including polymers, covalent organic frameworks (COFs), and pharmaceutical intermediates.[2][3] The reactivity of its aldehyde functionalities in condensation reactions is well-documented; however, the behavior of its aromatic core in electrophilic substitution reactions is less explored.[3][4] Understanding the principles of EAS for this molecule is crucial for its functionalization and the development of novel derivatives.
Predicted Reactivity and Regioselectivity
The outcome of an electrophilic aromatic substitution reaction is determined by the nature of the substituents already present on the benzene ring.[5][6] These groups can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions.
-
Activating Groups (Ortho-, Para-Directors): The two methoxy (-OCH₃) groups are strong activating groups. They donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the reaction.[5] This effect directs incoming electrophiles to the positions ortho and para to themselves.
-
Deactivating Groups (Meta-Directors): The two aldehyde (-CHO) groups are strong deactivating groups.[7] They withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles.[7] This effect directs incoming electrophiles to the meta position.
In this compound, these directing effects are in opposition—a phenomenon known as antagonism.[6][8] However, the activating effect of the methoxy groups is generally more powerful than the deactivating effect of the aldehyde groups in determining the position of substitution.
The available positions for substitution on the ring are C3 and C6.
-
Position C3: This position is ortho to the methoxy group at C2 and meta to the aldehyde group at C4.
-
Position C6: This position is ortho to the methoxy group at C5 and meta to the aldehyde group at C1.
Due to the molecule's symmetry, positions C3 and C6 are chemically equivalent. The strong ortho-directing influence of the two methoxy groups will preferentially direct the electrophile to these positions. While the aldehyde groups deactivate the ring overall, making the reaction less facile than on 1,4-dimethoxybenzene, substitution is predicted to be feasible under appropriate conditions.
Proposed Electrophilic Aromatic Substitution Reactions
While no specific protocols for this compound exist, we can propose reaction conditions based on successful substitutions on the closely related 1,4-dimethoxybenzene. The presence of the deactivating aldehyde groups suggests that slightly harsher conditions or longer reaction times may be necessary compared to the parent dimethoxybenzene.
Hypothetical Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The reaction typically uses a nitrating agent like nitric acid in the presence of a strong acid catalyst such as sulfuric acid. Studies on the nitration of 1,4-dimethoxybenzene derivatives show that the reaction proceeds readily, yielding nitro-substituted products.[9][10][11]
Table 1: Proposed Protocol for Nitration
| Parameter | Proposed Value/Reagent | Rationale / Reference |
|---|---|---|
| Substrate | This compound | - |
| Reagents | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Standard nitrating mixture for activated rings.[10] |
| Solvent | Acetic Acid | Used in nitration of similar dimethoxybenzenes.[10] |
| Temperature | 0 - 10 °C | To control the exothermic reaction and prevent side products. |
| Reaction Time | 1 - 3 hours | May require longer time due to deactivating groups. |
| Predicted Product | 3-Nitro-2,5-dimethoxyterephthalaldehyde | Substitution directed by the powerful methoxy groups. |
Hypothetical Bromination
Bromination involves the substitution of a hydrogen atom with a bromine atom (-Br). For activated rings like dimethoxybenzenes, a variety of brominating agents can be used, often without a strong Lewis acid catalyst. A solventless method using Oxone and sodium bromide has been shown to be effective for the dibromination of 1,4-dimethoxybenzene.[12]
Table 2: Proposed Protocol for Bromination
| Parameter | Proposed Value/Reagent | Rationale / Reference |
|---|---|---|
| Substrate | This compound | - |
| Reagents | N-Bromosuccinimide (NBS) | A mild and selective brominating agent for activated rings.[1] |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvents suitable for NBS reactions. |
| Temperature | Room Temperature (20 - 25 °C) | NBS often reacts efficiently at room temperature. |
| Reaction Time | 4 - 12 hours | Monitoring by TLC is recommended. |
| Predicted Product | 3-Bromo-2,5-dimethoxyterephthalaldehyde | Substitution directed by the powerful methoxy groups. |
General Mechanism and Experimental Workflow
The mechanism for electrophilic aromatic substitution is a two-step process. First, the electron-rich aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step.[13] In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.
A typical experimental workflow for performing and analyzing these reactions would involve the careful mixing of reagents, monitoring the reaction's progress, and isolating and purifying the final product.
Conclusion and Future Outlook
This guide presents a predictive framework for the electrophilic aromatic substitution of this compound. Based on fundamental principles and data from analogous compounds, electrophilic attack is anticipated to occur selectively at the C3 and C6 positions, driven by the directing power of the methoxy substituents. The provided hypothetical protocols for nitration and bromination serve as a starting point for experimental investigation.
It is critical for researchers to approach these proposed reactions with standard laboratory caution, beginning with small-scale trials and thoroughly monitoring the reaction progress. The successful functionalization of the this compound core could unlock a new family of derivatives with potential applications in materials science and medicinal chemistry, making this an important area for future experimental validation.
References
- 1. Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terephthalaldehyde | 623-27-8 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Terephthalaldehyde - Wikipedia [en.wikipedia.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. organicmystery.com [organicmystery.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 11. lookchem.com [lookchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. chem.uci.edu [chem.uci.edu]
The Pivotal Role of Methoxy Groups in Modulating the Reactivity of 2,5-Dimethoxyterephthalaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethoxyterephthalaldehyde is a versatile aromatic compound whose reactivity is intricately governed by the electronic and steric effects of its constituent methoxy (B1213986) and aldehyde groups. This technical guide provides an in-depth analysis of the role of the methoxy substituents in directing the chemical behavior of the molecule. It covers the electronic landscape of the benzene (B151609) ring, the reactivity of the aldehyde functionalities, and the steric implications for various reactions. This document also presents key experimental protocols and quantitative data to offer a comprehensive resource for researchers in organic synthesis, materials science, and medicinal chemistry.
Introduction
This compound, a derivative of terephthalaldehyde, is characterized by a benzene ring substituted with two aldehyde groups at the 1 and 4 positions and two methoxy groups at the 2 and 5 positions.[1] This substitution pattern bestows a unique reactivity profile upon the molecule, making it a valuable precursor in the synthesis of a wide array of complex organic structures, including pharmaceuticals and functional materials.[1][2] The presence of the methoxy groups is not merely a structural feature but a critical determinant of the molecule's chemical behavior. Understanding the nuanced interplay between the electron-donating methoxy groups and the electron-withdrawing aldehyde groups is paramount for effectively utilizing this compound in synthetic applications.
Electronic Effects of Methoxy Groups
The reactivity of the aromatic ring in this compound is profoundly influenced by the dual electronic nature of the methoxy groups. These groups exert a strong electron-donating effect through resonance and a weaker electron-withdrawing effect through induction.
2.1. Resonance Effect
The oxygen atom in each methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system.[3][4] This resonance effect significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy groups.[5][6] This heightened electron density makes the ring more nucleophilic and thus more susceptible to electrophilic attack.[7][8]
2.2. Inductive Effect
Due to the high electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma bond.[3][4] However, in the context of electrophilic aromatic substitution, the resonance effect is significantly stronger and dominates the inductive effect, leading to an overall activation of the ring.[3][9]
The following diagram illustrates the interplay of these electronic effects.
Caption: Electronic effects of substituents in this compound.
Reactivity of the Aldehyde Groups
The aldehyde functional groups in this compound are the primary sites for nucleophilic addition and condensation reactions. The methoxy groups, by donating electron density to the ring, can indirectly influence the reactivity of these aldehyde groups. This electron donation can slightly reduce the electrophilicity of the carbonyl carbons, potentially slowing down reactions with weak nucleophiles. However, the inherent reactivity of aldehydes ensures they readily participate in a variety of transformations.
3.1. Condensation Reactions
This compound is an excellent substrate for condensation reactions, such as aldol (B89426) condensations and the formation of Schiff bases.[10] These reactions are fundamental in the construction of larger, more complex molecules.
A notable example is the mixed aldol condensation with acetone (B3395972), which is a key step in the synthesis of curcumin (B1669340) derivatives.[11] The reaction proceeds under basic conditions, where a base abstracts an α-proton from acetone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[11]
3.2. Schiff Base Formation
The aldehyde groups readily react with primary amines to form Schiff bases (imines).[10] This reaction involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product.[10] Schiff bases derived from this compound are of significant interest in coordination chemistry and for the development of metal-organic frameworks.[10]
Steric Effects of Methoxy Groups
The methoxy groups, being relatively bulky, can exert steric hindrance, which can influence the regioselectivity of certain reactions. In the case of electrophilic aromatic substitution on the ring, the positions ortho to the methoxy groups are electronically activated. However, the steric bulk of the methoxy groups may hinder the approach of a large electrophile to these positions, potentially favoring substitution at the less sterically crowded sites.[12][13]
For reactions involving the aldehyde groups, the adjacent methoxy groups can also play a role in directing the approach of nucleophiles, potentially influencing the stereochemical outcome of the reaction.
The following workflow illustrates a typical experimental procedure involving this compound.
Caption: Experimental workflow for the synthesis of a curcumin derivative.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and properties of this compound and its derivatives.
| Parameter | Value | Reference |
| Synthesis of this compound | ||
| Starting Material | 1,4-Dimethoxybenzene (B90301) | [14] |
| Yield of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene (B3031465) | 26% | [14] |
| Yield of this compound | 45% | [14] |
| Spectroscopic Data (¹H NMR, 300 MHz, CDCl₃) | ||
| Aldehyde Protons (s, 2H) | δ 10.50 ppm | [14] |
| Aromatic Protons (s, 2H) | δ 7.26 ppm | [14] |
| Methoxy Protons (s, 6H) | δ 3.95 ppm | [14] |
| Spectroscopic Data (¹³C NMR, 101 MHz, CDCl₃) | ||
| Carbonyl Carbon | δ 189.19 ppm | [14] |
| C-O Carbon | δ 155.73 ppm | [14] |
| C-H (aromatic) | δ 110.92 ppm | [14] |
| Methoxy Carbon | δ 56.23 ppm | [14] |
| Aldol Condensation with Acetone | ||
| Product | 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one | [11] |
| Yield (Room Temperature) | 56% | [11] |
| Yield (Reflux) | 82% | [11] |
Experimental Protocols
6.1. Synthesis of this compound [14]
-
Step 1: Synthesis of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene
-
To a solution of 1,4-dimethoxybenzene (10.0 g, 72.3 mmol) in 1,4-dioxane (B91453) (30 mL), add 38% aqueous formaldehyde (B43269) (5 mL) and paraformaldehyde (3.0 g, 99.0 mmol).
-
Heat the mixture to 90°C and add concentrated hydrochloric acid (5 mL) in two portions over 30 minutes.
-
Continue heating for 1 hour, then add an additional 30 mL of concentrated hydrochloric acid.
-
Cool the mixture to room temperature to allow for the precipitation of a white solid.
-
Collect the precipitate by filtration and dry under vacuum.
-
Recrystallize the crude product from acetone to yield 1,4-bis(chloromethyl)-2,5-dimethoxybenzene as a white solid.
-
-
Step 2: Synthesis of this compound
-
Dissolve 1,4-bis(chloromethyl)-2,5-dimethoxybenzene (15.0 g, 63.8 mmol) and hexamethylenetetramine (18.0 g, 127.6 mmol) in chloroform (B151607) (50 mL).
-
Reflux and stir the mixture for 24 hours.
-
After cooling to room temperature, collect the light yellow precipitate by filtration.
-
Dissolve the precipitate in water (30 mL), acidify with acetic acid (10 mL), and stir at 90°C for 24 hours.
-
After cooling to room temperature, extract the product with dichloromethane (B109758) (200 mL).
-
Wash the organic phase three times with water (200 mL) and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and recrystallize the residue from ethanol to obtain 2,5-dimethoxybenzene-1,4-dicarboxaldehyde as a bright yellow solid.
-
6.2. Aldol Condensation of 2,5-Dimethoxybenzaldehyde (B135726) with Acetone [11]
-
Note: This protocol uses 2,5-dimethoxybenzaldehyde as a model, the principles are directly applicable to this compound.
-
Prepare a mixture of 2,5-dimethoxybenzaldehyde (830 mg, 5.0 mmol), acetone (0.2 mL, 2.5 mmol), ethanol (10 mL), and 1.0 M sodium hydroxide (20 mL).
-
Reflux the mixture for 2 hours.
-
Filter the resulting crystal and dry to obtain the curcumin derivative.
Conclusion
The methoxy groups in this compound are instrumental in defining its reactivity. Their strong electron-donating resonance effect activates the aromatic ring towards electrophilic substitution, while their steric bulk can introduce regioselectivity. The aldehyde groups remain highly reactive, readily participating in condensation and nucleophilic addition reactions. A thorough understanding of these electronic and steric contributions is crucial for the strategic design of synthetic pathways that leverage the unique chemical properties of this versatile building block. This guide provides the foundational knowledge, quantitative data, and experimental protocols to facilitate its effective application in advanced chemical research and development.
References
- 1. CAS 7310-97-6: 2,5-Dimethoxy-1,4-benzenedicarboxaldehyde [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. vaia.com [vaia.com]
- 5. brainly.com [brainly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bloomtechz.com [bloomtechz.com]
- 11. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | 7310-97-6 [chemicalbook.com]
2,5-Dimethoxyterephthalaldehyde: A Versatile Building Block in Modern Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxyterephthalaldehyde is a highly functionalized aromatic dialdehyde (B1249045) that has garnered significant attention in the field of organic chemistry. Its rigid benzene (B151609) core, symmetrically substituted with two electron-donating methoxy (B1213986) groups and two reactive aldehyde functionalities, makes it a valuable precursor for the synthesis of a diverse array of complex organic molecules and advanced materials. This technical guide provides a comprehensive overview of the synthesis, properties, and burgeoning applications of this compound, with a particular focus on its role in the construction of porous crystalline polymers and its potential in medicinal chemistry and fluorescent sensor development.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes, most commonly starting from 1,4-dimethoxybenzene (B90301). The choice of method often depends on the desired scale, available reagents, and tolerance for multi-step procedures.
Synthetic Routes and Quantitative Data
| Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Bromination followed by Lithiation and Formylation | 1,4-Dimethoxybenzene | 1. Br₂, CHCl₃2. n-BuLi, THF3. Anhydrous DMF | ~29% | [1] |
| Chloromethylation followed by Sommelet Reaction | 1,4-Dimethoxybenzene | 1. Paraformaldehyde, HCl2. Hexamethylenetetramine3. Acetic acid | Not Reported | N/A |
Detailed Experimental Protocol: Bromination, Lithiation, and Formylation
This protocol is adapted from a reported synthesis of this compound.[1]
Step 1: Synthesis of 1,4-dibromo-2,5-dimethoxybenzene (B1296824)
-
Dissolve 1,4-dimethoxybenzene (5.0 g, 36.2 mmol) in 25 mL of chloroform (B151607) in a round-bottom flask.
-
At 0°C, add a solution of bromine (14.6 g, 91.75 mmol) in 25 mL of chloroform dropwise to the reaction mixture.
-
Allow the mixture to stir at room temperature for 24 hours.
-
Dilute the reaction mixture with chloroform and wash successively with saturated sodium bisulfite solution, 1 M sodium hydroxide (B78521) solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-dibromo-2,5-dimethoxybenzene.
Step 2: Synthesis of this compound
-
Under an argon atmosphere, dissolve 1,4-dibromo-2,5-dimethoxybenzene (3.0 g, 10.0 mmol) in 50 mL of anhydrous tetrahydrofuran (B95107) (THF) and cool to -78°C.
-
Slowly add n-butyllithium (1.6 M in hexanes, 14 mL, 22.0 mmol) to the solution and stir at -78°C for 2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF) (2.0 mL, 25 mmol) to the reaction mixture and allow it to gradually warm to room temperature.
-
Stir the mixture for an additional 3 hours at room temperature.
-
Quench the reaction by adding 15 mL of 3.0 M aqueous hydrochloric acid, which will precipitate the product.
-
Isolate the solid by filtration and dry under reduced pressure to obtain this compound.
Applications in the Synthesis of Covalent Organic Frameworks (COFs)
A primary application of this compound is its use as a linear, C2-symmetric building block for the construction of Covalent Organic Frameworks (COFs).[2] These are a class of crystalline porous polymers with ordered structures and tunable functionalities. The aldehyde groups of this compound readily undergo condensation reactions with multitopic amines to form stable imine linkages, leading to the formation of two-dimensional (2D) or three-dimensional (3D) porous networks.
The methoxy groups on the terephthalaldehyde (B141574) unit play a crucial role in the properties of the resulting COFs. They can influence the electronic properties of the framework and enhance interlayer interactions, which can contribute to the overall stability and ordering of the material.[3]
Workflow for COF Synthesis
Caption: General workflow for the synthesis of a Covalent Organic Framework.
Properties of COFs Derived from this compound
| COF Name | Amine Co-monomer | Linkage | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) | Reference |
| TAPB-DMTP-COF | 1,3,5-Tris(4-aminophenyl)benzene (B174889) (TAPB) | Imine | ~1035 | ~1.8 | >400 | [4] |
| TTA-DTM-COF | 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TTA) | Imine | Not Reported | Not Reported | Not Reported | [5] |
| DmaTph | 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (Tph) | Imine | Not Reported | Not Reported | Not Reported | [6] |
Detailed Experimental Protocol: Synthesis of a COF
The following is a representative protocol for the synthesis of a COF from this compound and an amine linker.[4]
-
To a suspension of amine-functionalized magnetic nanoparticles (Fe3O4-NH2) in 1,4-dioxane, add this compound and an aqueous solution of acetic acid.
-
Heat the mixture at 70°C for 2 hours.
-
Wash the resulting solid to remove unreacted aldehyde.
-
Add 1,3,5-tris(4-aminophenyl)benzene (TAPB) and an aqueous solution of acetic acid to the solid.
-
Heat the reaction mixture again at 70°C for 2 hours.
-
Wash the resulting Fe3O4-NH2@TAPB-DMTP-COF composite material and dry under vacuum.
Potential Applications in Medicinal Chemistry
While direct applications of this compound in drug development are not extensively documented, its derivatives, particularly those of the closely related 2,5-dimethoxybenzoic acid, have shown promise in medicinal chemistry.[7] The structural motif of a 1,4-disubstituted benzene ring with methoxy groups is present in various biologically active compounds.
Derivatives such as 2',5'-dimethoxychalcones have been investigated as potential anticancer agents.[7] These compounds can be synthesized through the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. The dialdehyde functionality of this compound offers the potential for the synthesis of bis-chalcones or other symmetrical molecules with potential biological activity.
Logical Pathway for Drug Discovery
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing Photocatalytic Performance of Imine-Linked Covalent Organic Frameworks (COFs) through Grafting Methoxyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Covalent Organic Frameworks Using 2,5-Dimethoxyterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of covalent organic frameworks (COFs) utilizing 2,5-dimethoxyterephthalaldehyde as a key building block. The resulting porous crystalline materials exhibit high thermal stability and surface areas, making them promising candidates for applications in drug delivery and catalysis.
Introduction
Covalent organic frameworks are a class of porous, crystalline polymers with ordered structures and tunable functionalities. The synthesis of COFs through the condensation of this compound with various amine linkers, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), results in robust frameworks with well-defined pore structures. The methoxy (B1213986) groups on the aldehyde monomer enhance the stability of the resulting imine linkage and influence the interlayer stacking within the COF structure.[1][2] These materials are of significant interest for a range of applications, including gas storage, separation, and as platforms for drug delivery.[3][4][5]
Data Presentation
The following table summarizes the key quantitative data for COFs synthesized using this compound and related monomers.
| COF Name | Linker Molecule | Synthesis Method | Yield (%) | BET Surface Area (m²/g) | Pore Size (nm) |
| TAPB-DMTP-COF | 1,3,5-tris(4-aminophenyl)benzene (TAPB) | Solvothermal | ~70 | 2385 | 2.7 |
| MC-DMTP-TPB COF | 1,3,5-tris(4-aminophenyl)benzene (TPB) | Mechanochemical | 98 | 1387 | Mesoporous |
| HD-TAPB-DMTP COF | 1,3,5-tris(4-aminophenyl)benzene (TAPB) & Helicid (HD) | Solvothermal | - | - | - |
| Au NPs@TAPB-DMTP COF | 1,3,5-tris(4-aminophenyl)benzene (TAPB) | Solvothermal (in situ growth) | - | 1915 | - |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of TAPB-DMTP-COF
This protocol describes the synthesis of a 2D imine-linked COF from 1,3,5-tris(4-aminophenyl)benzene (TAPB) and this compound (DMTP) via a solvothermal method.[6]
Materials:
-
1,3,5-tris(4-aminophenyl)benzene (TAPB)
-
This compound (DMTP)
-
o-dichlorobenzene (o-DCB)
-
n-Butanol (BuOH)
-
6 M Acetic Acid
-
Tetrahydrofuran (THF)
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add 1,3,5-tris(4-aminophenyl)benzene (TAPB) (0.08 mmol) and this compound (DMTP) (0.12 mmol).
-
Add a solvent mixture of o-dichlorobenzene (0.5 mL) and n-butanol (0.5 mL).
-
Add 6 M aqueous acetic acid (0.1 mL) as a catalyst.
-
Sonicate the mixture for 15 minutes to ensure a homogeneous dispersion.
-
Subject the Pyrex tube to three freeze-pump-thaw cycles to degas the mixture.
-
Seal the tube under vacuum and heat it in an oven at 120 °C for 3 days.
-
After cooling to room temperature, a yellow precipitate will be formed.
-
Collect the solid product by centrifugation.
-
Wash the precipitate with THF.
-
Purify the crude product by Soxhlet extraction with THF for 24 hours to remove any unreacted monomers and oligomers.
-
Dry the purified yellow powder under vacuum at 120 °C for 24 hours to obtain the final product.
Protocol 2: Mechanochemical Synthesis of MC-DMTP-TPB COF
This protocol details a rapid and green synthesis of an imine-linked COF via liquid-assisted grinding (LAG) mechanochemistry.[7]
Materials:
-
1,3,5-tris(4-aminophenyl)benzene (TPB)
-
This compound (DMTP)
-
Acetic Acid (catalyst)
-
Acetonitrile (B52724) (liquid additive)
-
Stainless steel milling jar and balls
-
Mixer mill
Procedure:
-
Place 1,3,5-tris(4-aminophenyl)benzene (TPB) and this compound (DMTP) in a 1:1.5 molar ratio into a 5-mL stainless steel milling jar.
-
Add two stainless steel balls (each 7 mm in diameter).
-
Add acetonitrile as the liquid-assisted grinding additive (η < 1 µL/mg).
-
Add a catalytic amount of acetic acid.
-
Mill the mixture in a mixer mill at a set frequency for a specified time (e.g., 60 minutes).
-
After milling, collect the resulting powder.
-
Wash the product with an appropriate solvent (e.g., acetonitrile) to remove any unreacted starting materials and the catalyst.
-
Dry the final product under vacuum.
Protocol 3: Doxorubicin (B1662922) (DOX) Loading and Release from a Functionalized COF
This protocol outlines the procedure for loading the anticancer drug doxorubicin into a hydrophilic COF and its subsequent pH-responsive release. This protocol is adapted from a study on a sulfonated azine-linked COF and can be modified for other functionalized COFs.[8]
Materials:
-
Functionalized COF (e.g., Az-AL-SO3H-COF)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.6
-
Deionized water
Drug Loading:
-
Disperse the functionalized COF in an aqueous solution of doxorubicin.
-
Stir the suspension at room temperature for a specified period (e.g., 24 hours) to allow for drug loading.
-
Collect the drug-loaded COF by centrifugation.
-
Wash the product with deionized water to remove any surface-adsorbed drug.
-
Dry the Dox-loaded COF under vacuum.
-
Determine the drug loading content and efficiency by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy.
Drug Release:
-
Disperse a known amount of the Dox-loaded COF in PBS solutions at pH 7.4 (simulating physiological conditions) and pH 5.6 (simulating the tumor microenvironment).
-
Incubate the suspensions at 37 °C with gentle shaking.
-
At predetermined time intervals, collect aliquots of the release medium after centrifugation.
-
Measure the concentration of released DOX in the aliquots using UV-Vis spectroscopy.
-
Calculate the cumulative drug release percentage over time.
Visualizations
Caption: Workflow for the solvothermal synthesis of TAPB-DMTP-COF.
Caption: Proposed mechanism for intracellular delivery of Doxorubicin using a pH-responsive COF.
References
- 1. Covalent Organic Framework Composites: Synthesis and Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Templated Assembly of pH-Labile Covalent Organic Framework Hierarchical Particles for Intracellular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Advanced Postsynthetic Modification of COF: Elevating Hydrophilicity for Efficient Doxorubicin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Dimethoxyterephthalaldehyde as a Linker for 2D Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of two-dimensional Covalent Organic Frameworks (2D COFs) utilizing 2,5-dimethoxyterephthalaldehyde as a key building block. Detailed experimental protocols are provided to facilitate the reproduction and further exploration of these versatile materials in various research and development settings, with a particular focus on their potential in drug delivery and catalysis.
Introduction
This compound is a C2-symmetric aromatic dialdehyde (B1249045) that serves as an excellent linker for the construction of highly ordered, porous 2D COFs. The presence of electron-donating methoxy (B1213986) groups on the phenyl ring can enhance the interlayer interactions and stability of the resulting framework.[1] These COFs are synthesized through reversible condensation reactions, typically forming crystalline, porous polymers with tunable properties. The inherent porosity, high surface area, and potential for functionalization make these materials promising candidates for a wide range of applications, including gas storage, separation, catalysis, and as carriers for drug delivery systems.[2][3][4]
Properties of this compound-based COFs
COFs synthesized using this compound exhibit a range of desirable physicochemical properties. The specific characteristics are dependent on the co-monomer used in the synthesis. A summary of key quantitative data for a representative COF, TAPB-DMTP-COF, synthesized from 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) and this compound (DMTP), is presented below.
| Property | Value | Reference |
| BET Surface Area | ~1142 m²/g | [5] |
| Pore Size | Mesoporous | [1] |
| Thermal Stability | Stable up to ~350 °C | [6] |
| Chemical Stability | Stable in water, strong acids, and strong bases | [1] |
Experimental Protocols
Synthesis of TAPB-DMTP-COF (Solvothermal Method)
This protocol describes the synthesis of a 2D imine-linked COF from 1,3,5-tris(4-aminophenyl)benzene (TAPB) and this compound (DMTP).
Materials:
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
This compound (DMTP)
-
6 M Aqueous Acetic Acid
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Anhydrous Acetone
Procedure:
-
In a Pyrex tube, add 1,3,5-tris(4-aminophenyl)benzene (TAPB) and this compound (DMTP) in a 1:1.5 molar ratio.
-
Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v).
-
Add 6 M aqueous acetic acid as a catalyst. The total volume of the solvent and catalyst should be sufficient to create a slurry.
-
The tube is then flash-frozen in liquid nitrogen, evacuated to a high vacuum, and flame-sealed.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, the precipitate is collected by filtration.
-
The collected solid is washed sequentially with anhydrous tetrahydrofuran (THF) and anhydrous acetone.
-
The purified COF powder is then dried under vacuum at a temperature above 100 °C to remove any residual solvent.
Characterization:
The resulting COF should be characterized by Powder X-ray Diffraction (PXRD) to confirm crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to verify the formation of imine linkages, and Brunauer–Emmett–Teller (BET) analysis to determine the surface area and porosity. Thermogravimetric analysis (TGA) can be used to assess thermal stability.[7]
Protocol for Drug Loading in TAPB-DMTP-COF
This protocol outlines a general procedure for loading a therapeutic agent into the pores of the synthesized COF.
Materials:
-
Synthesized and activated TAPB-DMTP-COF
-
Drug of interest (e.g., 5-Fluorouracil, Doxorubicin)
-
An appropriate solvent in which the drug is soluble (e.g., hexane, water)[8]
Procedure:
-
Suspend a known amount of activated TAPB-DMTP-COF in a solution of the drug with a known concentration.
-
Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow for diffusion of the drug molecules into the COF pores.
-
Collect the drug-loaded COF by centrifugation or filtration.
-
Wash the collected solid with a fresh solvent to remove any surface-adsorbed drug molecules.
-
Dry the drug-loaded COF under vacuum.
-
Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to measure the decrease in drug concentration. Alternatively, thermogravimetric analysis (TGA) of the drug-loaded COF can be used to quantify the loaded amount.[2]
Protocol for In Vitro Drug Release Study
This protocol describes how to evaluate the release of a loaded drug from the COF under simulated physiological conditions.
Materials:
-
Drug-loaded TAPB-DMTP-COF
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.0 to simulate the acidic tumor microenvironment)[9]
Procedure:
-
Disperse a known amount of the drug-loaded COF in a specific volume of PBS in a dialysis bag or a vial.
-
Place the container in a larger reservoir of fresh PBS maintained at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the reservoir and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent Organic Frameworks as Nanocarriers for Improved Delivery of Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Imine-Linked Covalent Organic Frameworks: A Biocompatible and pH-Dependent Carrier for In Vitro Sustained Release of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorescent Polymers Using 2,5-Dimethoxyterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various fluorescent polymers using 2,5-dimethoxyterephthalaldehyde as a key building block. The unique electronic and structural properties of this monomer, featuring electron-donating methoxy (B1213986) groups, make it an excellent candidate for creating highly fluorescent materials with applications in sensing, bioimaging, and organic electronics.
Application Note 1: Synthesis of Poly(p-phenylenevinylene) (PPV) Derivatives
Poly(p-phenylenevinylene)s are a class of highly fluorescent conjugated polymers. The inclusion of this compound in the polymer backbone is expected to enhance the fluorescence quantum yield and tune the emission wavelength. The Horner-Wadsworth-Emmons reaction is a reliable method for the synthesis of PPV derivatives with good control over the polymer structure.
Experimental Protocol: Synthesis of a PPV Derivative via Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of a PPV derivative by reacting this compound with a phosphonate (B1237965) ester.
Materials:
-
This compound
-
1,4-Bis(diethylphosphonatomethyl)benzene
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 mmol) and 1,4-bis(diethylphosphonatomethyl)benzene (1.0 mmol) in anhydrous DMF (20 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of potassium tert-butoxide (2.2 mmol) in anhydrous DMF (10 mL) to the reaction mixture with vigorous stirring.
-
Polymerization: Allow the reaction to warm to room temperature and continue stirring for 24 hours. The solution will become viscous and may change color, indicating polymer formation.
-
Precipitation and Purification: Pour the viscous polymer solution into a beaker containing methanol (200 mL) to precipitate the polymer.
-
Filter the precipitate and wash it thoroughly with methanol to remove any unreacted monomers and oligomers.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or tetrahydrofuran) and re-precipitate it in methanol. Repeat this process two more times to ensure high purity.
-
Drying: Dry the final polymer product under vacuum at 40 °C for 24 hours.
Characterization:
The resulting polymer can be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
UV-Vis and Fluorescence Spectroscopy: To determine the optical properties, including absorption and emission maxima.
Application Note 2: Synthesis of Fluorescent Schiff Base Polymers
Schiff base polymers are known for their thermal stability and interesting optical properties. The reaction of this compound with various aromatic diamines can lead to the formation of fluorescent conjugated polymers suitable for chemosensing applications.
Experimental Protocol: Synthesis of a Fluorescent Schiff Base Polymer
This protocol details the synthesis of a Schiff base polymer from this compound and 1,4-phenylenediamine.
Materials:
-
This compound
-
1,4-Phenylenediamine
-
Anhydrous Dimethylacetamide (DMAc)
-
Argon or Nitrogen gas
-
Standard reflux apparatus
Procedure:
-
Monomer Dissolution: In a round-bottom flask equipped with a condenser and under an inert atmosphere, dissolve this compound (1.0 mmol) and 1,4-phenylenediamine (1.0 mmol) in anhydrous DMAc (20 mL).
-
Polycondensation: Heat the reaction mixture to 120 °C and stir for 48 hours. The formation of the polymer will be indicated by a change in viscosity and color.
-
Isolation: After cooling to room temperature, pour the reaction mixture into ethanol (200 mL) to precipitate the polymer.
-
Purification: Filter the solid product and wash it extensively with ethanol to remove residual solvent and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.
Application Note 3: Synthesis of Luminescent Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are crystalline porous polymers with a well-defined structure. The use of this compound as a linker in conjunction with triangular or tetrahedral amine monomers can result in highly luminescent COFs. These materials are promising for applications in sensing and catalysis.
Experimental Protocol: Synthesis of a Luminescent COF
This protocol outlines the solvothermal synthesis of a COF from this compound and 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB).
Materials:
-
This compound
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
1,2-Dichlorobenzene (o-DCB)
-
n-Butanol (n-BuOH)
-
6M Acetic acid
-
Pyrex tube
Procedure:
-
Reactant Mixture: In a Pyrex tube, add this compound (0.3 mmol), TAPB (0.2 mmol), a solvent mixture of o-DCB (1.0 mL) and n-BuOH (1.0 mL), and aqueous acetic acid (0.3 mL, 6 M).
-
Sonication: Sonicate the mixture for 10 minutes to obtain a homogeneous dispersion.
-
Freeze-Pump-Thaw: Subject the tube to three freeze-pump-thaw cycles to degas the mixture.
-
Sealing and Heating: Seal the Pyrex tube under vacuum and heat it in an oven at 120 °C for 3 days.
-
Isolation and Washing: After cooling, collect the solid precipitate by filtration. Wash the product sequentially with anhydrous acetone (B3395972) and tetrahydrofuran.
-
Activation: Activate the COF by solvent exchange with anhydrous acetone followed by drying under high vacuum at 150 °C for 12 hours.
Data Presentation
The following tables summarize representative photophysical and thermal properties of polymers derived from this compound and related structures.
Table 1: Photophysical Properties of Luminescent Polymers
| Polymer Type | Monomers | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |
| Coordination Polymer | 2,5-Dimethoxyterephthalate, Zn(II) | ~350 | ~420 | Not Reported | [1][2] |
| Coordination Polymer | 2,5-Dimethoxyterephthalate, Mn(II) | ~350, ~410 | ~420, ~660 | Not Reported | [1][2] |
| sp2c-COF | Pyrene-based dialdehyde, p-phenylenediamine | 455 | 505 | 21 | [3] |
| Schiff Base (AIE-active) | Salicylaldehyde derivative | 370 | 480 | High in aggregate state | [4] |
Note: Data for coordination polymers are based on the 2,5-dimethoxyterephthalate linker, which is the oxidized form of this compound. This data provides an insight into the intrinsic luminescent properties of the core aromatic unit.
Table 2: Thermal Properties of Polymers
| Polymer Type | Monomers | Decomposition Temp. (°C) | Glass Transition Temp. (°C) | Reference |
| Polyamide | 2,5-Dimethoxyterephthaloyl dichloride, Diamines | >300 | Not Reported | [5] |
| Polyimine | This compound, Diamines | >300 | Not Reported | [5] |
| PPV Derivative | Dialdehyde, Diacetonitrile | 395-410 | 174-198 | [5] |
Visualizations
Caption: General workflow for the synthesis and characterization of fluorescent polymers.
Caption: Photoinduced Electron Transfer (PET) sensing mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. AIE-active Schiff base compounds as fluorescent probes for the highly sensitive and selective detection of Fe3+ ions - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application of 2,5-Dimethoxyterephthalaldehyde in Gas Adsorption Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxyterephthalaldehyde is a key aromatic building block utilized in the synthesis of advanced porous materials, particularly Covalent Organic Frameworks (COFs). Its rigid structure and the presence of electron-donating methoxy (B1213986) groups make it an excellent candidate for constructing robust, crystalline frameworks with tailored porosity for applications in gas adsorption and storage. The methoxy functional groups enhance the interlayer interactions within the COF structure, contributing to greater stability and potentially influencing the material's affinity for specific gases.[1] This document provides detailed application notes and experimental protocols for the synthesis and characterization of a this compound-based COF for gas adsorption applications.
Application Notes
Covalent Organic Frameworks (COFs) synthesized from this compound, such as TPB-DMTP-COF, exhibit significant potential for the adsorption of various gases, including carbon dioxide (CO₂), hydrogen (H₂), and methane (B114726) (CH₄). The performance of these materials is intrinsically linked to their high surface area, tunable pore size, and the chemical nature of the framework.
Key Performance Characteristics:
-
High Surface Area: TPB-DMTP-COF, a prominent example, possesses a high Brunauer-Emmett-Teller (BET) surface area, which is a critical factor for achieving high gas uptake capacities.[2][3] The ordered, porous structure provides a large internal surface for gas molecules to adsorb.
-
Tunable Porosity: The pore dimensions of COFs can be precisely controlled by selecting appropriate building blocks, allowing for the optimization of the framework for the selective adsorption of specific gas molecules based on their size and shape.
-
Enhanced Stability: The introduction of methoxy groups from this compound strengthens the interlayer stacking interactions within the COF, leading to enhanced thermal and chemical stability, a crucial attribute for practical gas storage and separation applications.[1][3]
-
Selective Gas Capture: The chemical functionalities within the COF pores can be tailored to exhibit preferential adsorption of certain gases. For instance, the nitrogen-rich environment of imine-linked COFs can enhance CO₂ selectivity.
Quantitative Gas Adsorption Data:
The following table summarizes the gas adsorption properties of a representative Covalent Organic Framework synthesized from this compound (TPB-DMTP-COF) and other analogous porous organic polymers.
| Material | Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| TPB-DMTP-COF | - | - | - | - | >1000[2][3] | - |
| Aminal-linked COF | CO₂ | 298 | 1 | 33 cm³/g[4] | - | - |
| Aminal-linked COF | CH₄ | 298 | 1 | 12 cm³/g[4] | - | - |
| Li-doped COF-105 | H₂ | 77 | - | 68.4 mg/g[1] | - | - |
| COF-102 | CO₂ | 298 | 55 | 1180 mg/g[1] | 3620[1] | - |
| Meso-COF-3 | - | - | - | - | 986[1] | 0.84[1] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a Covalent Organic Framework, TPB-DMTP-COF, using this compound.
Protocol 1: Synthesis of TPB-DMTP-COF
Materials:
-
This compound (DMTP)
-
Dioxane
-
6 M Acetic Acid
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Anhydrous Acetone (B3395972)
Procedure:
-
In a Pyrex tube, add 1,3,5-tris(4-aminophenyl)benzene (TPB).
-
Add this compound (DMTP).
-
To the solid mixture, add a solvent mixture of mesitylene and dioxane (1:1 v/v).
-
Add aqueous acetic acid (6 M) as a catalyst.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, a yellow precipitate of TPB-DMTP-COF will be formed.
-
Collect the solid product by filtration.
-
Wash the collected solid with anhydrous acetone and anhydrous tetrahydrofuran (THF) to remove any unreacted monomers and residual solvent.
-
Dry the purified TPB-DMTP-COF powder under vacuum at 120 °C overnight.
Protocol 2: Gas Adsorption Measurement
Equipment:
-
Volumetric gas adsorption analyzer
-
Vacuum pump
-
High-purity gas cylinders (N₂, CO₂, H₂, CH₄)
-
Sample tubes
Procedure:
-
Accurately weigh a sample of the synthesized and activated COF (typically 50-100 mg) into a sample tube.
-
Attach the sample tube to the degassing port of the gas adsorption analyzer.
-
Activate the sample by heating it under a high vacuum (e.g., at 120 °C for 12 hours) to remove any adsorbed guest molecules and moisture from the pores.
-
After activation, cool the sample to the analysis temperature (e.g., 77 K for N₂ and H₂ adsorption, 273 K or 298 K for CO₂ and CH₄ adsorption).
-
Perform a nitrogen adsorption-desorption isotherm measurement at 77 K to determine the BET surface area and pore volume.
-
For gas-specific adsorption measurements, introduce the desired gas (CO₂, H₂, or CH₄) to the sample in controlled doses.
-
Record the amount of gas adsorbed at each equilibrium pressure point to generate the adsorption isotherm.
-
The instrument software can then be used to calculate the gas uptake capacity at various pressures.
Visualizations
Caption: Synthesis of TPB-DMTP-COF from its organic building blocks.
Caption: Experimental workflow for gas adsorption analysis of COFs.
References
Application Notes and Protocols for Synthesizing Porous Organic Materials Using 2,5-Dimethoxyterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of porous organic materials, specifically Covalent Organic Frameworks (COFs), using 2,5-dimethoxyterephthalaldehyde as a key building block. The unique properties of these materials, including high porosity and tunable functionality, make them promising candidates for various applications, particularly in the field of drug delivery.
Introduction to Porous Organic Materials from this compound
This compound is a versatile organic linker used in the construction of crystalline porous polymers.[1] Its rigid structure and reactive aldehyde functional groups enable the formation of stable, extended networks through reactions with multi-topic amine linkers. The resulting porous organic materials, such as COFs, exhibit high surface areas, well-defined pore structures, and chemical stability, which are highly desirable characteristics for applications in gas storage, catalysis, and biomedicine.[2] The methoxy (B1213986) groups on the benzene (B151609) ring can also influence the electronic properties and interlayer interactions within the framework.[3]
Key Applications in Drug Development
Porous organic materials synthesized from this compound offer significant potential as advanced drug delivery systems.[4] Their high porosity allows for the encapsulation of therapeutic agents, while the tunable pore size and surface chemistry can be engineered for controlled and targeted drug release.[5][6] The organic nature of these materials can lead to good biocompatibility, a crucial factor for in vivo applications.[7] Studies on similar porous organic frameworks have demonstrated their ability to carry and release various drugs, including anticancer agents like 5-fluorouracil (B62378) and doxorubicin.[5][8][9]
Data Presentation: Properties of a Representative COF
The following table summarizes the key quantitative data for a representative Covalent Organic Framework, sonoCOF-2, synthesized from this compound (also referred to as DMTA in some literature) and 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (B82883) (TAPT).[10] For comparison, data for other porous organic materials are also included.
| Material | Precursors | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |
| sonoCOF-2 | This compound (DMTA) & TAPT | 2008[10] | Not specified | Not specified |
| PI-2-COF | Not specified | Not specified | 1.138[11] | Not specified |
| PI-3-COF | Not specified | Not specified | 0.662[11] | Not specified |
| COF-102 | Not specified | 3472[12] | Not specified | Not specified |
| COF-103 | Not specified | 4210[12] | Not specified | Not specified |
Experimental Protocols
Protocol 1: Synthesis of a Covalent Organic Framework (sonoCOF-2)
This protocol describes the aqueous sonochemical synthesis of a COF from this compound and 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline.[10]
Materials:
-
This compound (DMTA)
-
4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TAPT)
-
Deionized Water
-
Organic solvents for washing (e.g., acetone, ethanol)
Procedure:
-
In a suitable reaction vessel, combine this compound and 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline in a stoichiometric ratio.
-
Add deionized water to the vessel to create a suspension.
-
Subject the reaction mixture to high-intensity ultrasound using a sonication probe for a specified duration (e.g., 1 hour) at room temperature.
-
After sonication, collect the resulting solid product by filtration.
-
Wash the product thoroughly with water and organic solvents to remove any unreacted monomers and impurities.
-
Dry the final COF product under vacuum at an elevated temperature (e.g., 120 °C) to obtain a porous, crystalline powder.
Protocol 2: General Procedure for Drug Loading in COFs
This protocol provides a general method for loading therapeutic agents into the pores of a COF.[11]
Materials:
-
Synthesized Covalent Organic Framework (e.g., sonoCOF-2)
-
Drug to be loaded (e.g., 5-fluorouracil, ibuprofen)[11]
-
An appropriate solvent in which the drug is soluble (e.g., hexane, ethanol)[11]
Procedure:
-
Activate the COF by heating under vacuum to remove any guest molecules from the pores.
-
Prepare a solution of the desired drug in a suitable solvent.
-
Suspend the activated COF in the drug solution.
-
Stir the suspension for a sufficient period (e.g., 24-48 hours) at room temperature to allow for diffusion of the drug molecules into the COF pores.
-
Collect the drug-loaded COF by filtration or centrifugation.
-
Wash the collected solid with a small amount of fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded COF under vacuum.
Protocol 3: General Procedure for In Vitro Drug Release from COFs
This protocol outlines a general method for studying the release of a loaded drug from a COF in a simulated physiological environment.[11]
Materials:
-
Drug-loaded Covalent Organic Framework
-
Phosphate-buffered saline (PBS) at pH 7.4
-
A temperature-controlled shaker or water bath set to 37 °C
Procedure:
-
Disperse a known amount of the drug-loaded COF in a specific volume of PBS (pH 7.4).
-
Incubate the suspension at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the supernatant.
-
Replenish the withdrawn volume with fresh PBS to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the cumulative drug release as a function of time to determine the release profile.
Visualizations
Caption: Workflow for the synthesis of a porous covalent organic framework.
Caption: Conceptual pathway for drug delivery using a porous COF carrier.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. Emerging applications of porous organic polymers in visible-light photocatalysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 7. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent Organic Frameworks: From Materials Design to Biomedical Application [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Application Note: Step-by-Step Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) with 2,5-Dimethoxyterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. Their high surface area, permanent porosity, and thermal stability make them promising materials for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1][2][3] Imine-linked COFs, formed through the condensation reaction between aldehydes and amines, are particularly noteworthy for their robust chemical stability.[1][2] This application note provides a detailed protocol for the synthesis of a two-dimensional imine-linked COF, hereafter referred to as TAPB-DMTP COF, using 2,5-dimethoxyterephthalaldehyde (DMTP) and 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) as the building blocks.
Principle of Synthesis
The synthesis of TAPB-DMTP COF is based on a reversible Schiff base condensation reaction between the aldehyde groups of this compound and the amine groups of 1,3,5-tris(4-aminophenyl)benzene. The reaction is typically carried out under solvothermal conditions, where the elevated temperature and pressure in a sealed vessel facilitate the formation of a crystalline and porous framework. The reversibility of the imine bond formation allows for "error-correction" during the crystallization process, leading to a highly ordered structure. The use of a catalytic amount of acid, such as acetic acid, is crucial for promoting the condensation reaction.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesized TAPB-DMTP COF and a related imine-linked COF for comparison.
| Parameter | TAPB-DMTP COF | MC-DMTP-TPB COF (Mechanochemical Synthesis) |
| Yield (%) | ~85 | Not Reported |
| BET Surface Area (m²/g) | ~1360 | 1387 |
| Pore Size (nm) | Not specified | Not specified |
| Pore Volume (cm³/g) | Not specified | Not specified |
| Synthesis Method | Solvothermal | Mechanochemical (Liquid-Assisted Grinding) |
| Key Monomers | This compound, 1,3,5-tris(4-aminophenyl)benzene | 2,5-dimethoxybenzene-1,4-carboxaldehyde, 1,3,5-tris(4-aminophenyl)benzene |
Note: The data for TAPB-DMTP COF is based on a representative solvothermal synthesis.[1] The data for MC-DMTP-TPB COF is from a mechanochemical synthesis approach and is included for comparative purposes.[4]
Experimental Protocols
Materials and Reagents
-
This compound (DMTP) (≥98% purity)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB) (≥98% purity)
-
1,4-Dioxane (B91453) (anhydrous, ≥99.8%)
-
Mesitylene (B46885) (anhydrous, ≥98%)
-
Acetic acid (glacial, ≥99.7%)
-
Acetone (B3395972) (reagent grade)
-
Ethanol (B145695) (reagent grade)
-
Dichloromethane (B109758) (DCM, anhydrous, ≥99.8%)
Equipment
-
Pyrex tube (10 mL)
-
Schlenk line or glovebox
-
Oven
-
Centrifuge
-
Soxhlet extraction apparatus
-
Vacuum oven
Synthesis of TAPB-DMTP COF (Solvothermal Method)
-
Preparation of Monomer Solution: In a Pyrex tube, add this compound (DMTP, e.g., 0.06 mmol, 11.6 mg) and 1,3,5-tris(4-aminophenyl)benzene (TAPB, e.g., 0.04 mmol, 14.0 mg).
-
Addition of Solvents and Catalyst: To the Pyrex tube, add a mixture of 1,4-dioxane (e.g., 1.5 mL) and mesitylene (e.g., 1.5 mL). Add a catalytic amount of aqueous acetic acid (e.g., 6 M, 0.2 mL).
-
Degassing and Sealing: Sonicate the mixture for 10 minutes to obtain a homogeneous dispersion. Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases. Seal the tube under vacuum.
-
Solvothermal Reaction: Place the sealed tube in an oven preheated to 120 °C and heat for 3 days.
-
Isolation of the Product: After cooling to room temperature, a solid precipitate will be observed. Collect the solid by centrifugation or filtration.
-
Purification: Wash the collected solid thoroughly with anhydrous acetone and dichloromethane to remove any unreacted monomers and oligomers.
-
Activation: Further purify the COF powder by Soxhlet extraction with ethanol for 24 hours. Dry the purified COF powder in a vacuum oven at 120 °C overnight to obtain the activated TAPB-DMTP COF.
Visualizations
Synthesis Workflow
Caption: Solvothermal synthesis workflow for TAPB-DMTP COF.
Imine Condensation Reaction
Caption: Schiff base condensation for imine-linked COF formation.
Characterization
The successful synthesis of TAPB-DMTP COF can be confirmed through various characterization techniques:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the crystal structure of the COF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of the imine bond (C=N stretching vibration typically appears around 1620 cm⁻¹) and the disappearance of the aldehyde (C=O) and amine (N-H) stretching bands of the monomers.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and analyze the porosity of the material using nitrogen adsorption-desorption isotherms.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a highly crystalline and porous imine-linked COF using this compound. The straightforward solvothermal method, coupled with the provided characterization techniques, offers a reliable pathway for researchers to produce these advanced materials for a variety of applications in research and development. The versatility of the imine chemistry allows for the facile tuning of the COF's properties by selecting different amine or aldehyde building blocks, opening up a vast design space for functional porous materials.
References
- 1. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: 2,5-Dimethoxyterephthalaldehyde in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-Dimethoxyterephthalaldehyde as a building block for the synthesis of Covalent Organic Frameworks (COFs) for advanced drug delivery applications. The following sections detail the synthesis of these materials, their drug loading and release capabilities, and the biological pathways associated with their cellular uptake and therapeutic action.
Introduction to this compound-Based COFs for Drug Delivery
This compound is a key aromatic aldehyde linker used in the construction of imine-linked Covalent Organic Frameworks (COFs).[1][2][3][4] These crystalline porous polymers offer a versatile platform for drug delivery due to their high surface area, tunable porosity, and the ability to functionalize their channels.[5][6] The imine-linkages within the COF structure can be designed to be sensitive to the acidic microenvironment of tumor tissues and endo-lysosomal compartments, enabling pH-responsive drug release.[7][8] This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic efficacy of encapsulated drugs.[9][10][11]
A prominent example is the TAPB-DMTP-COF, synthesized from 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) and this compound (DMTP), which has been explored as a carrier for the anticancer drug doxorubicin (B1662922) (DOX).[7]
Quantitative Data Presentation
The following tables summarize the drug loading and release characteristics of an imine-linked COF synthesized for doxorubicin delivery, representing a typical application of materials derived from this compound.
Table 1: Doxorubicin (DOX) Loading Capacity and Encapsulation Efficiency in an Imine-Linked COF [7]
| Drug Carrier | Drug to Carrier Ratio (w/w) | Drug Loading Capacity (wt%) | Drug Encapsulation Efficiency (%) |
| APB-COF | 1:10 | 9.4 | 94 |
Table 2: pH-Responsive In Vitro Release of Doxorubicin from an Imine-Linked COF [7]
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.4 (%) |
| 12 | ~15 | ~25 |
| 24 | ~20 | ~35 |
| 48 | ~28 | ~48 |
| 72 | 32 | 54 |
Experimental Protocols
Protocol 1: Synthesis of TAPB-DMTP-COF
This protocol describes the synthesis of a Covalent Organic Framework from 1,3,5-tris(4-aminophenyl)benzene (TAPB) and this compound (DMTP).
Materials:
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
This compound (DMTP)
-
Dioxane
-
6 M Acetic Acid
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Acetone
Procedure:
-
In a Pyrex tube, add 1,3,5-tris(4-aminophenyl)benzene (TAPB, 0.1 mmol, 35.1 mg) and this compound (DMTP, 0.15 mmol, 29.1 mg).
-
Add a solvent mixture of mesitylene (1.0 mL) and dioxane (1.0 mL).
-
Add 6 M aqueous acetic acid (0.3 mL).
-
Sonicate the mixture for 15 minutes to obtain a homogeneous dispersion.
-
Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, open the tube and collect the precipitate by centrifugation.
-
Wash the precipitate thoroughly with anhydrous tetrahydrofuran (THF) and acetone.
-
Dry the resulting powder under vacuum at 150 °C for 12 hours to obtain the TAPB-DMTP-COF.
Protocol 2: Doxorubicin (DOX) Loading into TAPB-DMTP-COF
This protocol details the procedure for loading the anticancer drug doxorubicin into the synthesized COF.
Materials:
-
TAPB-DMTP-COF
-
Doxorubicin hydrochloride (DOX·HCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Disperse 100 mg of TAPB-DMTP-COF in 10 mL of a 1 mg/mL solution of doxorubicin hydrochloride in PBS (pH 7.4).
-
Stir the suspension at room temperature for 24 hours in the dark.
-
Collect the DOX-loaded COF (DOX@COF) by centrifugation at 10,000 rpm for 15 minutes.
-
Wash the DOX@COF with deionized water multiple times to remove any unbound drug.
-
Dry the final product under vacuum.
-
To determine the drug loading, dissolve a known weight of the DOX@COF in a suitable solvent and measure the absorbance of doxorubicin using a UV-Vis spectrophotometer at its characteristic wavelength (around 480 nm). Calculate the drug loading capacity and encapsulation efficiency using the following formulas:
-
Drug Loading Capacity (%) = (Weight of loaded drug / Weight of DOX@COF) x 100
-
Encapsulation Efficiency (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol 3: In Vitro pH-Responsive Drug Release Study
This protocol describes how to evaluate the pH-triggered release of doxorubicin from the COF carrier.[12][13][14]
Materials:
-
DOX@COF
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.4
-
Dialysis bags (e.g., MWCO 12 kDa)
-
Shaking incubator
Procedure:
-
Disperse 10 mg of DOX@COF in 5 mL of the respective release medium (PBS at pH 7.4 or pH 5.4).
-
Transfer the suspension into a dialysis bag.
-
Place the dialysis bag into a beaker containing 100 mL of the same release medium.
-
Maintain the beaker in a shaking incubator at 37 °C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with 1 mL of fresh release medium to maintain sink conditions.
-
Quantify the concentration of released doxorubicin in the collected aliquots using a UV-Vis spectrophotometer at approximately 480 nm.
-
Calculate the cumulative percentage of drug release at each time point.
Protocol 4: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of the drug-loaded COF on cancer cells.[15][16][17][18]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
DOX@COF, free DOX, and empty COF
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of free DOX, DOX@COF, and the empty COF in the cell culture medium.
-
After 24 hours, replace the medium in the wells with the prepared drug/COF dilutions. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for an additional 4 hours at 37 °C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for COF synthesis, drug loading, and analysis.
Caption: Cellular uptake and drug release mechanism of DOX@COF nanoparticles.
Caption: Key signaling pathways affected by doxorubicin in cancer cells.
References
- 1. Covalent Organic Framework Composites: Synthesis and Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imine-linked 2D covalent organic frameworks based on benzotrithiophene for visible-light-driven selective aerobic sulfoxidation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. New Mechanistic Insights into the Formation of Imine-Linked Two-Dimensional Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imine-Linked Covalent Organic Frameworks: A Biocompatible and pH-Dependent Carrier for In Vitro Sustained Release of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Nanoparticles in Clinical Translation for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle-based drug delivery systems targeting cancer cell surfaces - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02969G [pubs.rsc.org]
- 12. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols | MDPI [mdpi.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Assessing the In Vitro Drug Release from Lipid-Core Nanocapsules: a New Strategy Combining Dialysis Sac and a Continuous-Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT (Assay protocol [protocols.io]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of bis(N-salicylidene-aniline)s using 2,5-Dimethoxyterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, materials science, and catalysis. Their synthesis is typically straightforward, involving the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. The resulting imine linkage is crucial for their diverse biological activities, which include antimicrobial, antiviral, and anticancer properties.
This document provides a detailed protocol for the synthesis of a specific class of Schiff bases, bis(N-salicylidene-aniline)s, utilizing 2,5-dimethoxyterephthalaldehyde as the dialdehyde (B1249045) component. The reaction involves the condensation of two equivalents of a substituted aniline (B41778) with one equivalent of this compound to yield the corresponding bis-imine. These compounds are of interest due to their potential as ligands for metal complexes and their applications in various biological and material science fields.
Reaction Scheme
The general reaction for the synthesis of bis(N-salicylidene-aniline)s from this compound is depicted below. The 'R' group on the aniline can be varied to modulate the electronic and steric properties of the final Schiff base.
Caption: General reaction scheme for the synthesis of bis(N-salicylidene-aniline)s.
Experimental Protocol
This protocol details a general method for the synthesis of bis(N-salicylidene-aniline)s. The specific quantities and reaction times may be optimized for different substituted anilines.
Materials:
-
This compound
-
Substituted Aniline (e.g., Aniline, 4-chloroaniline, 4-methoxyaniline)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve 2.2 equivalents of the chosen substituted aniline in absolute ethanol.
-
Reaction Setup: Slowly add the aniline solution to the stirred solution of this compound at room temperature.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the imine formation (optional).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product may precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator.
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. The values for yield and melting point are illustrative and will vary depending on the specific aniline used.
| Reactant 1 (Aldehyde) | Reactant 2 (Aniline) | Molar Ratio (Aldehyde:Aniline) | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| This compound | Aniline | 1 : 2.2 | Ethanol | 3 | 85-95 | 180-185 |
| This compound | 4-Chloroaniline | 1 : 2.2 | Ethanol | 4 | 80-90 | 210-215 |
| This compound | 4-Methoxyaniline | 1 : 2.2 | Ethanol | 3 | 88-98 | 195-200 |
Characterization
The synthesized bis(N-salicylidene-aniline)s can be characterized by various spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration. Concurrently, the disappearance of the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) will be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the imine bond is indicated by a characteristic singlet in the downfield region (δ 8.0-9.0 ppm) corresponding to the azomethine proton (-CH=N-). The aromatic protons will appear in the region of δ 6.5-8.0 ppm, and the methoxy (B1213986) protons (-OCH₃) will be observed as a singlet around δ 3.8-4.0 ppm. The absence of the aldehyde proton signal (around δ 9.5-10.5 ppm) confirms the completion of the reaction.
-
¹³C NMR: The carbon of the imine group (C=N) will show a signal in the range of δ 150-165 ppm.
-
Mandatory Visualization
Caption: Workflow for the synthesis of bis(N-salicylidene-aniline)s.
Application Notes and Protocols for the Solvothermal Synthesis of Covalent Organic Frameworks (COFs) using 2,5-Dimethoxyterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solvothermal synthesis of Covalent Organic Frameworks (COFs) utilizing 2,5-Dimethoxyterephthalaldehyde as a key building block. The information compiled herein is curated from scientific literature to aid in the successful synthesis and application of these porous crystalline polymers.
Introduction
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures, high surface areas, and tunable functionalities. Their ordered porous nature makes them promising candidates for applications in gas storage and separation, catalysis, sensing, and drug delivery. The solvothermal synthesis method is a common and effective technique for producing highly crystalline COF materials. This document focuses on the synthesis of imine-linked COFs from this compound (DMTP), a C2-symmetric aldehyde monomer, and various amine linkers. The electron-donating methoxy (B1213986) groups on the aldehyde linker can enhance interlayer interactions, contributing to the stability of the resulting framework.
Data Presentation: Solvothermal Synthesis Conditions for DMTP-based and Related COFs
The following table summarizes the experimental conditions for the solvothermal synthesis of a COF derived from this compound (TPB-DMTP COF) and other closely related COFs for comparative purposes.
| COF Name | Aldehyde Monomer | Amine/Hydrazide Linker | Solvent System | Catalyst | Temperature (°C) | Time (days) | BET Surface Area (m²/g) | Pore Size (nm) |
| TPB-DMTP COF | This compound | 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | o-Dichlorobenzene/n-Butanol | 6 M Acetic Acid | 120 | 3 | Not specified | Not specified |
| Fe₃O₄–NH₂@TAPB–DMTP–COF | This compound | 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | 1,4-Dioxane | Aqueous Acetic Acid | 70 | 2 hours (stepwise) | Not specified | Not specified |
| 2,3-DmaTph | 2,3-Dimethoxyterephthalaldehyde | Tetra(p-amino-phenyl)porphyrin (Tph) | 1,2-Dichlorobenzene/Dimethylacetamide | 6.0 M Acetic Acid | 120 | 3 | Not specified | Not specified |
| COF-42 | 1,3,5-Triformylbenzene | 2,5-Diethoxyterephthalohydrazide | Mesitylene/1,4-Dioxane | Aqueous Acetic Acid | Not specified | Not specified | 710[1] | 2.8[1] |
| COF-43 | 1,3,5-Tris(4-formylphenyl)benzene | 2,5-Diethoxyterephthalohydrazide | Mesitylene/1,4-Dioxane | Aqueous Acetic Acid | Not specified | Not specified | 620[1] | 3.8[1] |
Experimental Protocols
This section provides a detailed methodology for the solvothermal synthesis of a representative COF using this compound, based on literature procedures.
Protocol 1: Synthesis of TPB-DMTP COF
This protocol is adapted from the synthesis of hexagonal COFs.[1]
Materials:
-
This compound (DMTP)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
ortho-Dichlorobenzene (o-DCB)
-
n-Butanol
-
6 M Acetic Acid
-
Anhydrous Acetone (B3395972)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Pyrex tube, add this compound and 1,3,5-Tris(4-aminophenyl)benzene in a 3:2 molar ratio.
-
Add a solvent mixture of o-dichlorobenzene and n-butanol.
-
Add 6 M aqueous acetic acid as a catalyst.
-
Sonicate the mixture for 15 minutes to ensure homogeneous dispersion of the monomers.
-
Flash-freeze the tube in liquid nitrogen and degas using a high-vacuum line by applying three freeze-pump-thaw cycles.
-
Seal the Pyrex tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, open the tube and collect the precipitate by filtration.
-
Wash the collected solid thoroughly with anhydrous acetone and anhydrous THF to remove any unreacted monomers and oligomers.
-
Dry the final product under vacuum at 150 °C overnight to yield the COF as a powder.
Visualization of Experimental Workflow
Diagram 1: Solvothermal Synthesis of TPB-DMTP COF
Caption: Workflow for the solvothermal synthesis of TPB-DMTP COF.
This diagram illustrates the key steps involved in the solvothermal synthesis of a Covalent Organic Framework from this compound and 1,3,5-Tris(4-aminophenyl)benzene. The process begins with the preparation of the monomer mixture, followed by the reaction setup, solvothermal synthesis under heating, and concludes with the isolation and purification of the final crystalline COF product. Each stage is critical for achieving a highly crystalline and porous material.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethoxyterephthalaldehyde
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 2,5-Dimethoxyterephthalaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
A1: The most prevalent starting material is 1,4-dimethoxybenzene (B90301) due to its commercial availability and activated aromatic ring, which is susceptible to electrophilic substitution.[1] An alternative precursor is 2,5-dimethoxy-p-xylene, which can be oxidized to the target dialdehyde, although this route is less common in laboratory settings and often requires specific catalytic systems.
Q2: Which synthetic routes are most effective for laboratory-scale synthesis?
A2: For laboratory synthesis, two primary routes starting from 1,4-dimethoxybenzene are effective:
-
Direct Difformylation: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[2][3][4] It uses phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce aldehyde groups.
-
Two-Step Chloromethylation and Oxidation: This involves the initial chloromethylation of 1,4-dimethoxybenzene to form 1,4-bis(chloromethyl)-2,5-dimethoxybenzene (B3031465), followed by oxidation to the dialdehyde, commonly via the Sommelet reaction using hexamethylenetetramine.[5]
Q3: What is the primary challenge in the direct diformylation of 1,4-dimethoxybenzene?
A3: The primary challenge is controlling the reaction to achieve disubstitution while minimizing the formation of the mono-formylated byproduct, 2,5-dimethoxybenzaldehyde. The methoxy (B1213986) groups strongly activate the ring, making the second formylation competitive but sometimes difficult to drive to completion without generating side products.[1] Optimizing stoichiometry and reaction conditions is critical.
Q4: How can the final product, this compound, be effectively purified?
A4: Purification is typically achieved through recrystallization or column chromatography. If the crude product contains significant amounts of the mono-aldehyde byproduct, column chromatography is often necessary for effective separation. For recrystallization, a solvent system such as ethanol/water or acetone (B3395972) can be effective.[1][5] Adding activated carbon during recrystallization can help remove colored impurities.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Overall Yield
| Potential Cause | Troubleshooting & Optimization Strategy |
| Incomplete Reaction | - Monitor reaction progress via Thin Layer Chromatography (TLC). - Increase reaction time or temperature incrementally. For Vilsmeier-Haack, heating up to 80°C may be required.[4] - Ensure reagents, especially the Vilsmeier reagent (POCl₃/DMF), are fresh and anhydrous.[4] |
| Side Product Formation | - Optimize reagent stoichiometry. Use an excess of the formylating agent to favor diformylation. - Control the reaction temperature to minimize polymerization and tar formation, which can occur under harsh acidic conditions.[1] |
| Product Loss During Workup | - Ensure efficient extraction by selecting an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). - If the product is water-soluble, perform multiple extractions or use a continuous extraction apparatus. - Optimize the recrystallization solvent system to prevent the product from remaining dissolved.[1] |
Issue 2: Formation of 2,5-Dimethoxybenzaldehyde (Mono-formylated Byproduct)
| Potential Cause | Troubleshooting & Optimization Strategy |
| Insufficient Formylating Agent | - Increase the molar ratio of the Vilsmeier reagent (or other formylating agent) to the 1,4-dimethoxybenzene substrate. A ratio of >2 equivalents is necessary for diformylation. |
| Sub-optimal Reaction Conditions | - Increase the reaction temperature and/or time to drive the second formylation to completion. Monitor via TLC to find the optimal balance and avoid decomposition. |
| High Reactivity of Mono-substituted Product | - This is an inherent challenge. The focus should be on pushing the reaction forward with optimized conditions and then separating the products during purification. |
Issue 3: Formation of Tar or Dark-Colored Impurities
| Potential Cause | Troubleshooting & Optimization Strategy |
| Polymerization | - Occurs under strongly acidic conditions or at excessively high temperatures.[1] - Add reagents slowly and maintain careful temperature control, especially during the initial exothermic phase. |
| Oxidation of Starting Material | - 1,4-dimethoxybenzene can be oxidized to form quinone-like byproducts, which are often colored.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Decomposition | - The product or intermediates may be unstable at high temperatures. - Avoid prolonged heating at high temperatures once the reaction is complete, as determined by TLC analysis. |
Experimental Protocols & Data
Protocol 1: Synthesis via Chloromethylation and Sommelet Reaction[5]
This two-step protocol starts with 1,4-dimethoxybenzene.
Step A: Synthesis of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene
-
To a solution of 1,4-dimethoxybenzene (10.0 g, 72.3 mmol) in 1,4-dioxane (B91453) (30 mL), add 38% aqueous formaldehyde (B43269) (5 mL) and paraformaldehyde (3.0 g, 99.0 mmol).
-
Heat the mixture to 90°C. Add concentrated hydrochloric acid (5 mL) in two portions over 30 minutes.
-
Continue heating for 1 hour, then add another 30 mL of concentrated hydrochloric acid.
-
Cool the reaction to room temperature to allow a white precipitate to form.
-
Collect the precipitate by filtration and dry under vacuum.
-
Recrystallize the crude product from acetone to yield 1,4-bis(chloromethyl)-2,5-dimethoxybenzene as a white solid.
Step B: Synthesis of this compound
-
Dissolve 1,4-bis(chloromethyl)-2,5-dimethoxybenzene (15.0 g, 63.8 mmol) and hexamethylenetetramine (18.0 g, 127.6 mmol) in chloroform (B151607) (50 mL).
-
Reflux the solution with stirring for 24 hours.
-
After the reaction, cool the mixture, collect the resulting solid by filtration, and wash with chloroform.
-
Dissolve the dried solid in water and acidify with acetic acid.
-
Heat the acidified solution at 90°C with stirring for another 24 hours.
-
Cool the mixture to room temperature and extract the product with dichloromethane (B109758).
-
Dry the organic phase with anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Protocol 2: Synthesis via Vilsmeier-Haack Difformylation
This protocol is a general method based on the established Vilsmeier-Haack reaction for electron-rich arenes.[3][4]
-
Vilsmeier Reagent Preparation: In a flask under an inert atmosphere, cool anhydrous DMF (≥ 2.5 equivalents). Slowly add phosphorus oxychloride (POCl₃, ≥ 2.5 equivalents) dropwise while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Slowly add a solution of 1,4-dimethoxybenzene (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or DMF) to the Vilsmeier reagent, keeping the temperature below 5°C.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature, then heat to 60-80°C. Monitor the reaction's progress using TLC.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Hydrolysis: Neutralize the mixture with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate solution) until it is alkaline. The iminium salt intermediate will hydrolyze to the aldehyde.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Comparative Data on Synthesis Methods
| Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Chloromethylation/Sommelet | 1,4-Dimethoxybenzene | HCHO, HCl, Hexamethylenetetramine | ~26% (for chloromethylation step) | [5] |
| Vilsmeier-Haack Formylation | Electron-Rich Arenes | POCl₃, DMF | Variable; depends on substrate | [2][3][4] |
| Oxidation of p-Xylene (B151628) derivative | 2,5-dimethoxy-p-xylene | Oxidant (e.g., KMnO₄, O₃) | Variable; can be high with specific catalysts | [4][6] |
Visualized Workflows and Diagrams
Caption: Key synthetic routes to this compound.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Relationship between reactants, product, and common byproducts.
References
Technical Support Center: Synthesis of 2,5-Dihydroxyterephthalaldehyde from 1,4-Dimethoxybenzene
Welcome to the technical support center for the synthesis of 2,5-dihydroxyterephthalaldehyde (B1588973). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic route. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the two primary stages of the synthesis: the formylation of 1,4-dimethoxybenzene (B90301) and the subsequent demethylation of 2,5-dimethoxyterephthalaldehyde.
Stage 1: Formylation of 1,4-Dimethoxybenzene to this compound
Question: I am getting a low yield or no product during the formylation of 1,4-dimethoxybenzene. What are the possible causes and solutions?
Answer:
Low yields in the formylation of 1,4-dimethoxybenzene are a common issue. Several factors could be contributing to this:
-
Choice of Formylation Method: Standard formylation reactions like the Vilsmeier-Haack or Duff reactions can be inefficient for 1,4-dimethoxybenzene due to the electron-donating nature of the methoxy (B1213986) groups. A modified Duff reaction using hexamethylenetetramine in chloroform (B151607) followed by acidic workup has been reported to be more successful.
-
Reaction Conditions: Ensure that the reaction is carried out under anhydrous conditions, as moisture can deactivate the formylating agents. The temperature and reaction time are also critical parameters that may need optimization.
-
Reagent Quality: The purity of your starting materials, especially the formylating agent, is crucial. Use freshly distilled or high-purity reagents.
-
Side Reactions: Mono-formylation or polymerization of the starting material can occur. Careful control of stoichiometry and reaction conditions can help minimize these side products.
Question: My formylation reaction is producing a complex mixture of products that is difficult to purify. How can I improve the selectivity?
Answer:
Improving the selectivity towards the desired 2,5-disubstituted product is key. Consider the following:
-
Directing Group Effects: The two methoxy groups in 1,4-dimethoxybenzene are ortho, para-directing. To achieve 2,5-disubstitution, the reaction conditions must favor the introduction of two formyl groups. This often requires harsher conditions or specific catalysts.
-
Purification Strategy: Column chromatography is often necessary to separate the desired dialdehyde (B1249045) from mono-aldehyde and unreacted starting material. A gradient elution with a solvent system like dichloromethane (B109758)/petroleum ether can be effective.[1]
Stage 2: Demethylation of this compound to 2,5-Dihydroxyterephthalaldehyde
Question: The demethylation of this compound with boron tribromide (BBr₃) is incomplete. How can I drive the reaction to completion?
Answer:
Incomplete demethylation is a frequent challenge. Here are some troubleshooting steps:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of BBr₃. Typically, 2-4 equivalents per methoxy group are required.
-
Reaction Time and Temperature: The reaction may require prolonged stirring at room temperature or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Moisture Sensitivity: BBr₃ is extremely sensitive to moisture, which will quench the reagent. All glassware must be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh bottle or a freshly opened ampule of BBr₃ solution.
Question: During the workup of the BBr₃ demethylation, I am observing the formation of a persistent emulsion or a solid precipitate. How should I handle this?
Answer:
Workup challenges are common with BBr₃ reactions. Here’s how to address them:
-
Quenching: The reaction should be quenched carefully at 0°C by the slow addition of water or methanol.[1]
-
Breaking Emulsions: If an emulsion forms during the aqueous workup, adding a saturated solution of sodium chloride (brine) can help to break it.
-
Dissolving Precipitates: The product, 2,5-dihydroxyterephthalaldehyde, may precipitate during workup. It can be redissolved by adjusting the pH or by extraction with a suitable organic solvent like dichloromethane.[1]
Question: I am experiencing low yields of the final 2,5-dihydroxyterephthalaldehyde product after purification. What could be the reason?
Answer:
Low final yields can be due to several factors throughout the process:
-
Product Degradation: The aldehyde functional groups can be sensitive to harsh reaction conditions. Ensure the demethylation and workup are performed under controlled temperatures.
-
Purification Losses: The final product can be challenging to purify. Column chromatography using a solvent system like n-hexane/ethyl acetate (B1210297) is a common method.[1] Careful handling during purification is necessary to minimize losses.
-
Incomplete Reactions in Previous Steps: A low yield in the formylation step will naturally lead to a low overall yield.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for preparing 2,5-dihydroxyterephthalaldehyde from 1,4-dimethoxybenzene?
A1: The synthesis is typically a two-step process. The first step is the diformylation of 1,4-dimethoxybenzene to produce this compound. The second step involves the demethylation of the two methoxy groups to yield the final product, 2,5-dihydroxyterephthalaldehyde.
Q2: Are there alternative methods for the formylation of 1,4-dimethoxybenzene?
A2: Yes, while a modified Duff reaction is a viable option, other formylation methods exist, such as the Vilsmeier-Haack and Reimer-Tiemann reactions. However, their effectiveness with 1,4-dimethoxybenzene can be limited, often resulting in low yields or complex product mixtures.[2] The choice of method may require experimental optimization for your specific setup.
Q3: What are the key safety precautions to take when working with boron tribromide (BBr₃)?
A3: Boron tribromide is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. Reactions with BBr₃ should be conducted under an inert atmosphere. The quenching of BBr₃ is exothermic and should be done slowly and at a low temperature.
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of 2,5-dihydroxyterephthalaldehyde can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).[1]
Quantitative Data Summary
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Reference |
| Formylation | 1,4-Dimethoxybenzene | Hexamethylenetetramine, Chloroform | 90°C | 24 h | Not specified | [1] |
| Demethylation | This compound | BBr₃, Dichloromethane | 0°C to RT | Overnight | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 1,4-dimethoxybenzene in chloroform, add hexamethylenetetramine.
-
Heat the mixture at 90°C and stir for 24 hours.
-
After cooling to room temperature, collect the resulting solid by filtration and wash with chloroform.
-
Dry the solid under vacuum.
-
Dissolve the dried product in water and acidify with acetic acid.
-
Heat the solution at 90°C with stirring for 24 hours.
-
Cool the reaction to room temperature and extract the product with dichloromethane.
-
Dry the organic phase with anhydrous magnesium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a dichloromethane:petroleum ether solvent system.[1]
Protocol 2: Synthesis of 2,5-Dihydroxyterephthalaldehyde
-
Dissolve this compound in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add boron tribromide (BBr₃) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
After the reaction is complete (monitored by TLC), cool the mixture back to 0°C.
-
Quench the reaction by the slow, dropwise addition of water.
-
Extract the product with dichloromethane.
-
Dry the organic phase with anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.
-
Purify the final product by column chromatography using an n-hexane:ethyl acetate solvent system.[1]
Visualizations
Caption: Experimental workflow for the synthesis of 2,5-dihydroxyterephthalaldehyde.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Crystallization of 2,5-Dimethoxyterephthalaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2,5-Dimethoxyterephthalaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvent systems for the crystallization of this compound?
A1: The choice of solvent is critical for successful crystallization. Based on its known solubility, a number of solvent systems can be considered. This compound is soluble in organic solvents such as ethanol (B145695) and dichloromethane (B109758) and has low solubility in water.[1] A two-solvent system is often effective. A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (one in which it is sparingly soluble) to induce crystallization.
Q2: My attempt at crystallization resulted in an oil instead of solid crystals. What causes "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This can happen if the solution is supersaturated to a great extent or if the temperature of the solution is above the melting point of the solute. To avoid this, you can try a lower crystallization temperature, use a more dilute solution, or change the solvent system to one where the compound's solubility is lower.[2] A slower cooling rate can also promote the formation of crystals over an oil.
Q3: The crystals I obtained are very small or needle-like. How can I grow larger, higher-quality crystals?
A3: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of crystallization needs to be slowed down. This can be achieved by:
-
Slower Cooling: Allow the saturated solution to cool to room temperature slowly before placing it in an ice bath.
-
Reducing Supersaturation: Use a slightly larger volume of the "good" solvent to avoid excessively high supersaturation.
-
Minimizing Nucleation Sites: Ensure that the crystallization flask is clean and free of scratches or dust particles that can act as nucleation points.[2]
-
Solvent System Optimization: The choice of solvent can significantly impact crystal habit. Experimenting with different solvent systems can lead to the growth of more well-defined crystals.[3][4]
Q4: I am observing a low yield of crystals after the recrystallization process. What are the potential reasons and how can I improve the recovery?
A4: Low recovery is a common issue in recrystallization and can be attributed to several factors:
-
Using too much solvent: Dissolving the compound in an excessive amount of the "good" solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.
-
Premature filtration: Filtering the crystals before they have fully formed will lead to a lower yield.
-
Loss during transfer: Be mindful of material loss during transfers between flasks and on the filter paper.
To improve your yield, use the minimum amount of hot solvent required to fully dissolve the compound and ensure complete cooling before filtration.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the crystallization of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling | - Solution is not saturated.- Cooling is too rapid. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of this compound.- Allow the solution to cool more slowly. |
| Compound "oils out" | - High degree of supersaturation.- Crystallization temperature is too high. | - Reheat the solution and add more of the "good" solvent.- Try a different solvent system with lower solubility for the compound.[2]- Lower the initial dissolution temperature if possible. |
| Formation of small, poorly defined crystals | - Rapid nucleation and crystal growth. | - Decrease the rate of cooling.- Use a slightly more dilute solution.- Experiment with different solvent combinations to influence crystal habit.[3] |
| Low yield of purified product | - Too much solvent used.- Incomplete crystallization.- Premature filtration. | - Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled before filtering.- Allow sufficient time for crystallization to complete. |
| Colored impurities remain in the crystals | - Impurities have similar solubility to the product. | - Perform a hot filtration to remove insoluble impurities.- Consider using a small amount of activated charcoal to adsorb colored impurities before hot filtration.[5] |
Experimental Protocols
Single-Solvent Recrystallization
This method is suitable when a single solvent is identified that dissolves this compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the minimum amount of additional hot solvent needed to achieve full dissolution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a moderate temperature.
Two-Solvent Recrystallization
This is a versatile method when a single ideal solvent cannot be found.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., dichloromethane).
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexane (B92381) or water) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: If cloudiness persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using a cold mixture of the two solvents for washing.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C10H10O4 | [1][6][7] |
| Molecular Weight | 194.18 g/mol | [7][8] |
| Appearance | White or off-white powder or crystalline solid | [6] |
| Melting Point | 152°C - 156°C | [6] |
| Solubility | - Very soluble in N,N-Dimethylformamide- Soluble in methanol- Sparingly soluble in glacial acetic acid- Very slightly soluble in chloroform- Practically insoluble in water- Soluble in ethanol and dichloromethane | [1][6] |
Visualizations
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: Key parameters influencing the crystallization of this compound.
References
- 1. CAS 7310-97-6: 2,5-Dimethoxy-1,4-benzenedicarboxaldehyde [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | C10H10O4 | CID 606648 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing "oiling out" during 2,5-Dimethoxyterephthalaldehyde crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing "oiling out" during the crystallization of 2,5-Dimethoxyterephthalaldehyde.
Troubleshooting Guide: Preventing "Oiling Out"
"Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid phase (an oil) rather than a solid crystalline phase. This can lead to the trapping of impurities and the formation of an amorphous solid, compromising purity and yield. This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: The compound oils out during cooling crystallization.
| Possible Cause | Recommended Solution |
| High Degree of Supersaturation | Decrease the cooling rate to allow for slower, more controlled crystal growth. A slower rate reduces the likelihood of reaching a state of high supersaturation where oiling out is favored. |
| Start the cooling process from a higher temperature, closer to the saturation point of the solute in the chosen solvent. | |
| If using an anti-solvent, add it more slowly and at a constant rate to maintain a controlled level of supersaturation. | |
| Inappropriate Solvent Choice | Select a solvent in which this compound has moderate solubility at elevated temperatures and low solubility at room temperature. Solvents like ethanol (B145695) and acetone (B3395972) have been noted in synthesis procedures.[1] |
| Consider using a solvent mixture. A common technique is to dissolve the compound in a "good" solvent and then slowly add a miscible "poor" solvent (anti-solvent) to induce crystallization. | |
| Presence of Impurities | Ensure the starting material is as pure as possible. Impurities can depress the melting point of the solute-solvent system, increasing the likelihood of it being a liquid at the crystallization temperature.[2][3] |
| If colored impurities are present, consider a charcoal treatment of the hot solution before crystallization. | |
| Low Melting Point of the Solute-Solvent System | Choose a solvent with a lower boiling point, ensuring that the dissolution temperature is not significantly higher than the melting point of the compound (207-211 °C).[4] |
Logical Workflow for Troubleshooting "Oiling Out"
The following diagram illustrates a step-by-step process for addressing oiling out during the crystallization of this compound.
Caption: A flowchart outlining the decision-making process for troubleshooting oiling out.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why is it a problem?
"Oiling out" occurs when a dissolved compound separates from the solution as a liquid instead of forming solid crystals upon cooling or addition of an anti-solvent. This is problematic because the oil can trap impurities, and upon solidification, it often forms an amorphous solid rather than a pure crystalline material, leading to lower purity and yield.
Q2: What are the ideal solvent properties for crystallizing this compound?
An ideal solvent for the crystallization of this compound should exhibit the following properties:
-
High solvency for the compound at elevated temperatures.
-
Low solvency for the compound at lower temperatures.
-
It should not react with the compound.
-
It should be easily removable from the final product.
-
It should have a boiling point that is not excessively high to facilitate easy removal.
Based on available synthesis data, ethanol and acetone are potential starting points for solvent selection.[1]
Q3: How can I determine the optimal solvent and concentration to avoid oiling out?
A systematic approach to determining the optimal crystallization conditions involves:
-
Solvent Screening: Test the solubility of a small amount of this compound in a range of solvents at both room temperature and their boiling points.
-
Quantitative Solubility Studies: For promising solvents, determine the solubility at various temperatures to construct a solubility curve. This data is crucial for controlling supersaturation.
-
Metastable Zone Width (MSZW) Determination: The MSZW is the region of supersaturation where spontaneous nucleation is unlikely. Operating within this zone allows for controlled crystal growth. The MSZW can be determined experimentally by cooling a solution of known concentration and noting the temperature at which nucleation begins.
Q4: Can seeding help prevent oiling out?
Yes, seeding can be a very effective strategy. Introducing a small amount of pre-existing crystals of this compound into a slightly supersaturated solution provides a template for crystal growth. This can induce crystallization before the solution becomes highly supersaturated and oils out.
Q5: What is the impact of impurities on the crystallization of this compound?
Impurities can have a significant impact on crystallization by:
-
Depressing the melting point: This can increase the likelihood of the compound existing as a liquid at the crystallization temperature.
-
Inhibiting crystal growth: Impurities can adsorb onto the crystal surface, slowing or preventing further growth.[2]
-
Altering the crystal habit: The shape of the crystals may be affected by the presence of impurities.
Common impurities in the synthesis of this compound can include unreacted starting materials or by-products from preceding reaction steps.
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of ethanol and a boiling chip.
-
Heating: Gently heat the mixture to the boiling point of ethanol while stirring to facilitate dissolution. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
(Optional) Decolorization: If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
Cooling: To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point.
Experimental Workflow Diagram
Caption: A schematic of the general workflow for the recrystallization of a solid compound.
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides qualitative solubility information and physical properties to guide initial solvent selection. Researchers are encouraged to determine quantitative solubility data experimentally for their specific systems.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [5] |
| Molecular Weight | 194.18 g/mol | [5] |
| Melting Point | 207-211 °C | [4] |
| Appearance | White to yellow crystalline powder | [4][6] |
| Solubility in Ethanol | Soluble (qualitative) | Mentioned in synthesis[1] |
| Solubility in Acetone | Soluble (qualitative) | Mentioned in synthesis[1] |
| Solubility in Water | Sparingly soluble | General for aromatic aldehydes |
References
- 1. This compound | 7310-97-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 7310-97-6 | TCI AMERICA [tcichemicals.com]
- 5. This compound | C10H10O4 | CID 606648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
Technical Support Center: Synthesis of Covalent Organic Frameworks (COFs) with 2,5-Dimethoxyterephthalaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of Covalent Organic Frameworks (COFs) using 2,5-Dimethoxyterephthalaldehyde as a monomer.
Troubleshooting Guide
This guide addresses specific problems that may arise during COF synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my COF product amorphous or showing low crystallinity in the Powder X-ray Diffraction (PXRD) pattern?
Answer:
Low crystallinity is a common challenge in COF synthesis and can be attributed to several factors related to the reaction kinetics and thermodynamics. The reversible nature of the imine bond formation is crucial for error correction and achieving a crystalline structure.
Potential Causes and Solutions:
-
Inappropriate Solvent System: The solubility of the monomers is critical. If the monomers are too soluble, the reaction may be too fast, leading to rapid precipitation of an amorphous polymer. Conversely, if the monomers are poorly soluble, the reaction may not proceed efficiently.
-
Solution: Employ a mixture of solvents to fine-tune the solubility. Common solvent systems for imine-linked COFs include a combination of a polar and a non-polar solvent, such as 1,4-dioxane (B91453) and mesitylene (B46885).[1] Experiment with different solvent ratios to find the optimal balance for your specific amine co-monomer. The use of greener solvents like ethanol (B145695) has also been reported to yield crystalline COFs.
-
-
Suboptimal Catalyst Concentration: The catalyst, typically an acid like acetic acid, plays a crucial role in promoting the reversible imine condensation.
-
Solution: The concentration of the acid catalyst is a key parameter to optimize. A concentration that is too high can lead to rapid, irreversible bond formation and an amorphous product. Conversely, a concentration that is too low may not effectively catalyze the reaction. A systematic screening of catalyst concentration is recommended. While acetic acid is common, other catalysts like metal triflates have been shown to be effective, sometimes under milder conditions.[2]
-
-
Unfavorable Reaction Temperature and Time: High temperatures can accelerate the reaction rate, which may not allow sufficient time for the framework to self-correct and crystallize.
-
Kinetic Trapping: The rapid formation of a disordered, kinetically favored product can prevent the system from reaching the thermodynamically stable, crystalline state.
-
Solution: The use of "modulators," which are monofunctional molecules that compete with the monomers, can help to slow down the initial nucleation and growth of the COF, allowing for better error correction and improved crystallinity. Benzaldehyde has been effectively used as a modulator in the synthesis of imine-linked COFs.[3]
-
Question 2: My COF has a low surface area (BET) even though the PXRD pattern indicates some crystallinity. What could be the issue?
Answer:
A low Brunauer-Emmett-Teller (BET) surface area despite apparent crystallinity can indicate issues with pore collapse, the presence of amorphous domains, or incomplete activation of the material.
Potential Causes and Solutions:
-
Pore Collapse During Activation: The removal of solvent from the pores after synthesis is a critical step. If not done carefully, the capillary forces can cause the framework to collapse, leading to a loss of porosity.
-
Solution: Employ a gentle activation procedure. This typically involves washing the synthesized COF with a series of solvents with decreasing polarity, followed by drying under high vacuum at an elevated temperature. Supercritical CO2 exchange is another effective method to prevent pore collapse.
-
-
Presence of Amorphous Impurities: The product may be a mixture of crystalline COF and amorphous polymer. The amorphous component will contribute to a lower than expected surface area.
-
Solution: Optimize the reaction conditions as described in Question 1 to favor the formation of the crystalline phase. Post-synthesis washing and purification steps are also crucial to remove any unreacted monomers or amorphous byproducts.
-
-
Incomplete Reaction or Defects: The presence of "missing linker" or "missing node" defects in the COF structure can lead to a disruption of the porous network and a lower surface area.[4]
-
Solution: Ensure the stoichiometry of the monomers is accurate. The purity of the this compound and the amine co-monomer is also critical. Characterization techniques such as solid-state NMR and Fourier-transform infrared (FTIR) spectroscopy can help to identify the presence of unreacted functional groups, indicating an incomplete reaction.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the synthesis of a COF using this compound?
A1: A good starting point for a solvothermal synthesis is to use a 1:1 molar ratio of this compound and a suitable amine co-monomer (e.g., 1,3,5-tris(4-aminophenyl)benzene (B174889) for a 2D hexagonal COF). A common solvent system is a mixture of 1,4-dioxane and mesitylene (e.g., in a 1:1 or 1:9 v/v ratio) with an aqueous solution of acetic acid (e.g., 3-6 M) as the catalyst. The reaction is typically carried out in a sealed vessel at 120°C for 3 days. However, optimization of these parameters is crucial for obtaining a highly crystalline and porous material.
Q2: How can I purify the synthesized COF?
A2: The purification process is critical to remove unreacted monomers, catalyst, and any amorphous byproducts. A typical procedure involves isolating the solid product by filtration or centrifugation, followed by sequential washing with various solvents. This may include the reaction solvent (e.g., dioxane), acetone, and a lower-boiling point solvent like methanol (B129727) or ethanol to facilitate drying. The purified COF is then "activated" by drying under high vacuum at an elevated temperature (e.g., 120-150°C) for several hours to remove any residual solvent from the pores.
Q3: What characterization techniques are essential to confirm the successful synthesis of the COF?
A3: A combination of techniques is necessary to fully characterize the COF:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the COF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of the imine linkage (C=N bond) and the disappearance of the starting aldehyde (C=O) and amine (N-H) stretches.
-
Gas Adsorption Analysis (e.g., N2 at 77 K): To determine the BET surface area, pore volume, and pore size distribution, which are crucial indicators of the material's porosity.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF.
-
Solid-State NMR Spectroscopy (e.g., 13C CP-MAS): To provide detailed information about the local chemical environment and confirm the covalent linkages in the framework.
Quantitative Data Summary
The following table summarizes the effect of different reaction conditions on the properties of a COF synthesized from this compound (DMTP) and 1,3,5-tris(4-aminophenyl)benzene (TPB), as reported in the literature.
| Catalyst | Solvent | Temperature (°C) | Time | BET Surface Area (m²/g) | Reference |
| Acetic Acid | Dioxane/Mesitylene | 120 | 3 days | ~1387 | [5] |
| Fe(NO3)3·9H2O | Ambient | Ambient | 10 min | High crystallinity reported | [6][7] |
| Acetic Acid | Acetonitrile (LAG) | Ambient | 1 min | 1387 | [5] |
LAG: Liquid-Assisted Grinding (Mechanochemical Synthesis)
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a 2D Imine-Linked COF
This protocol is a general guideline and may require optimization for specific amine co-monomers.
Materials:
-
This compound
-
Amine co-monomer (e.g., 1,3,5-tris(4-aminophenyl)benzene)
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
Aqueous Acetic Acid (e.g., 6 M)
-
Acetone (anhydrous)
-
Ethanol (anhydrous)
Procedure:
-
In a Pyrex tube, add this compound and the amine co-monomer in a stoichiometric ratio (e.g., 3:2 molar ratio for a C3-symmetric amine).
-
Add the solvent mixture (e.g., 1,4-dioxane:mesitylene 1:9 v/v) and the aqueous acetic acid catalyst.
-
Sonicate the mixture for 15-20 minutes to ensure homogeneity.
-
Flash-freeze the tube in liquid nitrogen and degas the mixture using at least three freeze-pump-thaw cycles to remove dissolved gases.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120°C for 72 hours.
-
After cooling to room temperature, collect the precipitate by filtration or centrifugation.
-
Wash the solid product sequentially with 1,4-dioxane, acetone, and ethanol.
-
Activate the COF by drying under high vacuum at 120-150°C for at least 12 hours.
Visualizations
COF Synthesis and Troubleshooting Workflow
Caption: A workflow diagram illustrating the key steps in COF synthesis and the logical paths for troubleshooting common issues.
Troubleshooting Logic for Low Crystallinity
Caption: A decision-making diagram for troubleshooting low crystallinity in COF synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enhancement of crystallinity of imine-linked covalent organic frameworks via aldehyde modulators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Probing Defects in Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallinity Enhancement of COFs Derived from 2,5-Dimethoxyterephthalaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Covalent Organic Frameworks (COFs) using 2,5-dimethoxyterephthalaldehyde as a monomer. Our goal is to help you achieve higher crystallinity and better material performance in your experiments.
Troubleshooting Guide
Problem 1: The synthesized COF has low crystallinity or is amorphous.
Low crystallinity is a common issue in COF synthesis, often resulting from rapid, irreversible reaction kinetics that prevent the formation of an ordered framework. Here are several strategies to enhance the crystallinity of your this compound-derived COF.
Solution 1.1: Optimize the Solvent System
The choice of solvent is critical for balancing monomer solubility and reaction reversibility, both of which are essential for growing crystalline COFs.
-
Solvent Polarity Tuning: The polarity of the solvent can significantly influence the crystallinity of the resulting COF. Generally, increasing the solvent polarity can enhance crystallinity and may lead to a shorter reaction time. Amorphous materials formed in less polar solvents can sometimes be transformed into crystalline COFs by introducing a more polar solvent.[1]
-
Solvent Mixtures: A combination of solvents is often used to fine-tune the reaction environment. A common mixture for imine-linked COFs is a combination of a less polar solvent like 1,4-dioxane (B91453) or mesitylene (B46885) with a more polar one like n-butanol (n-BuOH) or dimethylacetamide (DMAC). This allows for controlled precipitation of the growing framework.
Solution 1.2: Adjust the Catalyst Concentration
An acid catalyst, typically aqueous acetic acid, is used to promote the reversible imine condensation reaction. The concentration of this catalyst is a key parameter to control.
-
Too Much Catalyst: An excess of catalyst can lead to very rapid polymerization, favoring the formation of amorphous materials.
-
Too Little Catalyst: Insufficient catalyst may result in a slow reaction rate and incomplete formation of the COF.
-
The Role of Water: The presence of water, introduced with the aqueous acetic acid, can favor the reverse reaction (imine hydrolysis), which is crucial for error correction and achieving higher crystallinity.[2]
Solution 1.3: Implement a Two-Step Solvothermal Procedure
This method separates the initial polymerization from the subsequent crystallization and defect-healing process, often leading to significantly improved crystallinity.[3]
-
Step 1 (Polycondensation): Focus on the formation of the polymeric framework without stringent optimization of crystallization conditions. This initial product may have low crystallinity.
-
Step 2 (Crystallization/Annealing): The initial product is subjected to a second solvothermal treatment in a suitable solvent (e.g., DMAC/o-DCB) at a specific temperature to facilitate defect correction and structural ordering.[3]
Solution 1.4: Introduce a Modulator
A modulator is a compound that competes with the monomers in the reaction, slowing down the overall reaction rate and promoting the growth of more ordered, crystalline domains.
-
Aldehyde Modulators: Benzaldehyde can be used as a modulator in the synthesis of imine-linked COFs. By competing with this compound for reaction with the amine linker, it reduces the kinetics of COF nucleation and growth, leading to improved crystallinity and porosity.[4]
Problem 2: The COF is crystalline, but has low porosity and surface area.
Even with good crystallinity, the pores of the COF can collapse or be filled with residual solvent and unreacted monomers.
Solution 2.1: Post-Synthetic Activation
A crucial step after synthesis is the "activation" of the COF to clear the pores.
-
Solvent Exchange: After synthesis, wash the COF extensively with a solvent that is a good solvent for the reactants but a poor solvent for the COF (e.g., ethanol (B145695), acetone).
-
Supercritical Drying: For delicate frameworks, supercritical CO2 exchange can be used to remove the solvent without causing pore collapse due to surface tension.
Solution 2.2: Post-Synthetic Annealing
Similar to the second step of the two-step solvothermal procedure, a post-synthetic annealing can improve both crystallinity and porosity. Heating the synthesized COF in a high-boiling point solvent can help to remove trapped species and allow for further structural ordering. A process of solvothermal depolymerization and recrystallization has been shown to improve the crystallinity and porosity of imine-linked 2D COFs.[5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the synthesis of a COF from this compound?
A1: A common starting point is the solvothermal synthesis with an amine linker, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), using a mixture of solvents and an acidic catalyst. Based on available protocols, a good starting point would be to react this compound with the amine linker in a 1:1 molar ratio in a mixture of 1,4-dioxane and n-butanol with aqueous acetic acid as a catalyst. The reaction is typically carried out in a sealed tube at 120°C for 3 days.
Q2: How can I tell if my COF is crystalline?
A2: The primary method for determining the crystallinity of a COF is Powder X-ray Diffraction (PXRD). A crystalline COF will show distinct diffraction peaks, while an amorphous material will show a broad halo. The sharpness and intensity of the peaks are indicative of the degree of crystallinity.
Q3: Can I improve the crystallinity of my COF after it has been synthesized?
A3: Yes, post-synthetic methods can be employed to improve crystallinity.[6] A two-step solvothermal procedure, where the initially synthesized (potentially low-crystalline) COF is subjected to a second solvothermal treatment, can significantly enhance crystallinity through defect correction and structural repair.[3] This process is also referred to as post-synthetic annealing.
Q4: What is the role of the methoxy (B1213986) groups on the this compound monomer?
A4: The methoxy groups are electron-donating and can influence the reactivity of the aldehyde groups. They can also affect the stacking behavior of the 2D COF layers through steric and electronic interactions, which in turn can influence the overall crystallinity and properties of the material.
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a this compound-based COF (e.g., with TAPB)
Materials:
-
This compound (DMTP)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
1,4-Dioxane
-
n-Butanol (n-BuOH)
-
Aqueous Acetic Acid (e.g., 6 M)
Procedure:
-
In a Pyrex tube, add this compound and 1,3,5-tris(4-aminophenyl)benzene in a 1:1 molar ratio.
-
Add a solvent mixture of 1,4-dioxane and n-butanol (e.g., in a 1:1 v/v ratio).
-
Add the aqueous acetic acid catalyst. The volume of the catalyst should be optimized, but a good starting point is 10-20% of the total solvent volume.
-
Sonicate the mixture for 15-20 minutes to obtain a homogeneous dispersion.
-
Freeze the tube in liquid nitrogen, evacuate, and seal it under vacuum (freeze-pump-thaw method, repeat 3 times).
-
Heat the sealed tube in an oven at 120°C for 72 hours.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the product extensively with ethanol and acetone.
-
Dry the final product under vacuum at 150°C for 12 hours.
Quantitative Data Summary
The following table summarizes the effect of various synthesis parameters on the crystallinity of imine-linked COFs, which can be applied to COFs derived from this compound.
| Parameter | Condition | Expected Effect on Crystallinity | Rationale |
| Solvent System | Mixture of polar and non-polar solvents (e.g., dioxane/n-BuOH) | High | Balances monomer solubility and controlled precipitation. |
| High polarity solvent | Generally increases | Enhances solubility and promotes reversible bond formation.[1] | |
| Catalyst | Optimal concentration of aqueous acetic acid | High | Promotes reversible imine formation, allowing for error correction.[2] |
| High concentration of acetic acid | Low | Leads to rapid, irreversible polymerization and amorphous product.[2] | |
| Temperature | 120°C (typical solvothermal) | High | Provides sufficient energy for reversible bond formation and framework ordering. |
| Lower temperatures | Low | May not be sufficient for effective error correction. | |
| Reaction Time | 3-5 days | High | Allows sufficient time for the framework to order and crystallize. |
| Shorter time | Low | May result in incomplete reaction and poorly ordered material. | |
| Modulator | Addition of benzaldehyde | Increases | Slows down reaction kinetics, favoring the growth of larger, more ordered crystals.[4] |
Visualizations
References
- 1. Solvent polarity tuning to enhance the crystallinity of 2D-covalent organic frameworks for visible-light-driven hydrogen generation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of crystallinity of imine-linked covalent organic frameworks via aldehyde modulators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 2,5-Dimethoxyterephthalaldehyde
Welcome to the technical support center for the purification of crude 2,5-Dimethoxyterephthalaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 1,4-dimethoxybenzene, partially reacted intermediates like 2,5-dimethoxybenzaldehyde (B135726), and byproducts from side reactions. Residual solvents from the synthesis and workup are also common.[1] The nature of the impurities will largely depend on the synthetic route employed.
Q2: What are the recommended purification techniques for crude this compound?
A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[2][3] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: What is the solubility profile of this compound?
A3: Understanding the solubility is crucial for developing an effective purification strategy. This compound is reported to be:
-
Very soluble in N,N-Dimethylformamide (DMF).[4]
-
Soluble in methanol (B129727) and ethanol (B145695).[4][5]
-
Sparingly soluble in glacial acetic acid.[4]
-
Very slightly soluble in chloroform.[4]
-
Practically insoluble in water.[4] It is also soluble in dichloromethane (B109758) (DCM).[5]
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically a white to yellow or yellow-green crystalline powder or solid.[6] Its melting point is reported to be in the range of 152-156°C.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Add an anti-solvent: Slowly add a solvent in which the compound is insoluble (e.g., water or hexane) to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly. 2. Concentrate the solution: Evaporate some of the solvent to increase the concentration of the compound. 3. Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. 4. Seed the solution: Add a tiny crystal of pure product to induce crystallization. |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | 1. Use a lower-boiling point solvent: Select a solvent with a boiling point below the melting point of this compound. 2. Use a larger volume of solvent: This will prevent the solution from becoming supersaturated. 3. Cool the solution more slowly: Allow the solution to cool to room temperature before placing it in an ice bath. |
| Poor Recovery of Purified Product | Too much solvent was used, or the crystals were washed with a solvent at room temperature. | 1. Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[7] 2. Wash with ice-cold solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize product loss.[8] 3. Recover from mother liquor: Concentrate the mother liquor and cool to obtain a second crop of crystals. Note that the purity of the second crop may be lower. |
| Colored Impurities Remain in Crystals | The colored impurity has similar solubility to the product in the chosen solvent. | 1. Perform a hot filtration: If the impurity is insoluble, dissolve the crude product in hot solvent and filter it while hot to remove the insoluble material. 2. Add activated charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter while hot. 3. Consider column chromatography: If recrystallization is ineffective at removing the colored impurity, column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compound and Impurities | The solvent system (eluent) is not optimal. | 1. Optimize the solvent system using TLC: Test different solvent ratios (e.g., dichloromethane/petroleum ether, ethyl acetate (B1210297)/hexane) to achieve a good separation of spots on a TLC plate. The target compound should have an Rf value of approximately 0.25-0.35. 2. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity to elute the compounds sequentially. |
| Compound Does Not Elute from the Column | The eluent is not polar enough to move the compound through the silica (B1680970) gel. | 1. Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, increase the percentage of ethyl acetate in a hexane (B92381)/ethyl acetate system.[9] |
| Compound Elutes Too Quickly (with the solvent front) | The eluent is too polar. | 1. Decrease the polarity of the eluent: Increase the proportion of the less polar solvent. For example, increase the percentage of hexane in a hexane/ethyl acetate system.[9] |
| Streaking or Tailing of Bands on the Column | The compound is not fully soluble in the eluent, or the column is overloaded. | 1. Ensure solubility: The compound should be fully dissolved in the minimum amount of the initial eluent before loading onto the column. 2. Do not overload the column: The amount of crude material should be appropriate for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Cracks or Bubbles in the Silica Gel Bed | Improper packing of the column. | 1. Repack the column: A properly packed column is essential for good separation. Ensure the silica gel is a uniform slurry and allowed to settle without air bubbles. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is based on a reported method for the purification of this compound.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the hot ethanol portion-wise to avoid using an excess.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a bright yellow solid.[6]
Protocol 2: Column Chromatography
This is a general protocol that can be adapted based on TLC analysis. A reported solvent system for a similar compound is dichloromethane:petroleum ether (2:1).[10]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluting solvent (e.g., petroleum ether or hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a flat and uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully add the sample solution to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the desired compound after less polar impurities have been washed through.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for low recovery in recrystallization.
References
- 1. Synthesis of 2,5-dimethoxybenzaldehyde , Hive Chemistry Discourse [chemistry.mdma.ch]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. bloomtechz.com [bloomtechz.com]
- 4. echemi.com [echemi.com]
- 5. CAS 7310-97-6: 2,5-Dimethoxy-1,4-benzenedicarboxaldehyde [cymitquimica.com]
- 6. This compound | 7310-97-6 [chemicalbook.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
avoiding side reactions in the formylation of 1,4-dimethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 1,4-dimethoxybenzene (B90301). Our aim is to help you navigate common challenges and avoid side reactions to achieve optimal yields and product purity.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during common formylation reactions of 1,4-dimethoxybenzene.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]
Frequently Asked Questions:
-
Q1: My Vilsmeier-Haack reaction has a very low yield or did not proceed. What are the possible causes and solutions?
A1: Low or no yield in a Vilsmeier-Haack reaction can stem from several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used. It is recommended to prepare the reagent in situ just before use.[3]
-
Insufficient Activation of the Aromatic Ring: While 1,4-dimethoxybenzene is an activated substrate, highly deactivating substituents on the ring can impede the reaction.[4]
-
Incorrect Stoichiometry: An inappropriate ratio of Vilsmeier reagent to the substrate can lead to poor conversion. A molar ratio of 1:1 to 1.5:1 (substrate to Vilsmeier reagent) is a good starting point for optimization.[5]
-
Low Reaction Temperature: While low temperatures can improve selectivity, they may also slow down the reaction rate significantly. If the reaction is sluggish, a modest increase in temperature may be necessary, but this should be monitored carefully to avoid side reactions.
-
-
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity?
A2: The two methoxy (B1213986) groups in 1,4-dimethoxybenzene direct the formylation to the ortho position, yielding 2,5-dimethoxybenzaldehyde. However, side products can arise from over-formylation or other competing reactions.
-
Control Reaction Temperature: Maintaining a low and consistent temperature (typically 0 °C to room temperature) is critical for controlling selectivity.[5][6]
-
Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of 1,4-dimethoxybenzene can help maintain a low concentration of the electrophile and favor mono-formylation.[5]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-formylated byproducts.[5]
-
-
Q3: My product is contaminated with a chlorinated byproduct. How can I prevent this?
A3: Chlorination is a known side reaction when using POCl₃. The Vilsmeier reagent itself, a chloroiminium salt, can act as a chlorinating agent.[5]
-
Maintain Low Temperatures: Higher reaction temperatures can promote chlorination. Running the reaction at the lowest effective temperature is crucial.[5]
-
Alternative Reagents: If chlorination is a persistent issue, consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent, as they may be less prone to this side reaction.[7]
-
-
Q4: The work-up of my reaction mixture results in a dark, polymeric material. What is the cause and how can I avoid it?
A4: The formation of polymeric materials is often due to the high reactivity of the activated aromatic ring, which can lead to further reactions of the product or starting material.[6]
-
Controlled Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). An excess can lead to polymerization.[6]
-
Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed. Monitor the reaction progress closely.[5]
-
Rieche Formylation
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄).[8][9]
Frequently Asked Questions:
-
Q1: The Rieche formylation of my 1,4-dimethoxybenzene is giving a low yield. How can I optimize it?
A1: Low yields in Rieche formylation can be attributed to several factors:
-
Moisture Contamination: Dichloromethyl methyl ether and the Lewis acid catalyst are highly sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere.[4]
-
Purity of Dichloromethyl Methyl Ether: The purity of the formylating agent is crucial. Impurities can lead to side reactions and lower yields.[4]
-
Lewis Acid Activity: The choice and activity of the Lewis acid are critical. TiCl₄ is commonly used, but its activity can be diminished by exposure to moisture.[4]
-
-
Q2: I am having trouble with the work-up of the Rieche formylation. What is the recommended procedure?
A2: The work-up for a Rieche formylation typically involves quenching the reaction with ice water. This should be done slowly and carefully, as the reaction of the Lewis acid with water is highly exothermic. The product can then be extracted with an organic solvent.[8]
Duff Reaction
The Duff reaction employs hexamine (hexamethylenetetramine) as the formyl carbon source and is generally used for highly activated aromatic compounds like phenols.[10] Its application to 1,4-dimethoxybenzene is less common and can be inefficient.[11]
Frequently Asked Questions:
-
Q1: Can the Duff reaction be used for the formylation of 1,4-dimethoxybenzene?
A1: While the Duff reaction is more effective for phenols, modified procedures using strong acids like sulfuric acid or trifluoroacetic acid have been used for substrates like 1,4-dimethoxybenzene. However, yields are often low, and the reaction conditions can be harsh.[3][11]
-
Q2: What are the main side reactions to expect with the Duff reaction on 1,4-dimethoxybenzene?
A2: The primary challenges with the Duff reaction on less activated substrates are low conversion and the potential for complex mixtures of products. Di-formylation can also occur if both ortho positions are available.[10]
Data Presentation
The following tables summarize quantitative data for various formylation methods of dimethoxybenzene isomers to provide a comparative overview.
| Formylation Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Vilsmeier-Haack | 1,3-Dimethoxybenzene | POCl₃, DMF | DMF | 25 | 3 | 2,4-Dimethoxybenzaldehyde | 92 | [12] |
| Gattermann | 1,4-Dimethoxybenzene | Zn(CN)₂, AlCl₃, HCl | Benzene | 45 | 3-5 | 2,5-Dimethoxybenzaldehyde | 73 | [12] |
| Rieche | 1,3-Dimethoxybenzene | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | 0 | 0.75 | 2,4-Dimethoxybenzaldehyde (61%) and 2,6-Dimethoxybenzaldehyde (18%) | 79 (total) | [13] |
| Modified Duff | 1,4-Diethoxybenzene | Hexamethylenetetramine, CH₃COOH/CF₃COOH | - | - | - | 2,5-Diethoxybenzaldehyde | 34 | [3] |
Experimental Protocols
Vilsmeier-Haack Formylation of 1,4-Dimethoxybenzene
This protocol is adapted from established Vilsmeier-Haack reaction procedures.[7][12]
Materials:
-
1,4-Dimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice or ice-cold water
-
Saturated aqueous sodium acetate (B1210297) solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Formation:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add POCl₃ (1.2 equivalents relative to the substrate) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes.
-
-
Formylation Reaction:
-
Dissolve 1,4-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DCM.
-
Slowly add the solution of 1,4-dimethoxybenzene to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
-
Work-up:
-
Upon completion, cool the mixture back to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.
-
Neutralize the solution with a saturated aqueous solution of sodium acetate.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether three times.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or silica (B1680970) gel column chromatography to obtain pure 2,5-dimethoxybenzaldehyde.[1]
-
Rieche Formylation of 1,4-Dimethoxybenzene
This protocol is based on general procedures for the Rieche formylation.[8]
Materials:
-
1,4-Dimethoxybenzene
-
Dichloromethane (DCM), anhydrous
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether
-
Ice water
Procedure:
-
Reaction Setup:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,4-dimethoxybenzene (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Slowly add TiCl₄ (1.8 equivalents) to the cooled solution with stirring.
-
After stirring for 5 minutes, add dichloromethyl methyl ether (1.1 equivalents) dropwise.
-
-
Reaction:
-
Stir the resulting mixture at 0 °C for 3 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding ice water.
-
Extract the mixture with DCM.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel flash chromatography to yield 2,5-dimethoxybenzaldehyde.
-
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation of 1,4-dimethoxybenzene.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - less common formylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 8. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 9. Rieche formylation - Wikipedia [en.wikipedia.org]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. Sciencemadness Discussion Board - 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
strategies for growing large single crystals of 2,5-Dimethoxyterephthalaldehyde derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to growing large single crystals of 2,5-Dimethoxyterephthalaldehyde and its derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound derivatives in a question-and-answer format.
Q1: My compound is precipitating as a powder or an oil instead of forming crystals. What should I do?
A1: The rapid formation of a powder or oil indicates that the solution is too supersaturated, leading to fast nucleation rather than slow crystal growth. To address this, you should aim to slow down the crystallization process.
-
Reduce Supersaturation:
-
Increase the amount of solvent: Add a small amount of the primary solvent to the solution to decrease the concentration.
-
Slow down the cooling rate: If using a slow cooling method, ensure the temperature decreases gradually. For example, instead of placing the solution directly in a refrigerator, allow it to cool to room temperature first, and then transfer it to a cold environment. A cooling rate of approximately 0.4 to 5°C per minute can be a good starting point for some organic molecules.[1]
-
Slow down the evaporation rate: If using slow evaporation, reduce the opening of the container to decrease the rate at which the solvent evaporates. This can be achieved by covering the vial with parafilm and piercing a few small holes with a needle.
-
-
Solvent System Modification:
-
Use a co-solvent system: Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly introduce a "poor" solvent (an anti-solvent) in which it is less soluble. This can be done through vapor diffusion or layering techniques.
-
Q2: I am not getting any crystals to form, even after several days. What could be the problem?
A2: A lack of crystal formation suggests that the solution is not reaching a sufficient level of supersaturation for nucleation to occur.
-
Increase Supersaturation:
-
Reduce the amount of solvent: Allow some of the solvent to evaporate to increase the concentration of your compound.
-
Lower the temperature: If your compound's solubility decreases with temperature, slowly cool the solution to a lower temperature.
-
-
Induce Nucleation:
-
Scratch the inner surface of the vial: Use a clean glass rod to gently scratch the inside of the vial below the solution's surface. This creates microscopic imperfections that can act as nucleation sites.
-
Add a seed crystal: If you have previously obtained a small crystal of your compound, adding it to the solution can initiate further crystal growth.
-
-
Check Compound Purity: Impurities can sometimes inhibit crystallization. Ensure your this compound derivative is of high purity (≥97%). Recrystallization from a suitable solvent like ethanol (B145695) or acetone (B3395972) can be an effective purification step.
Q3: The crystals I've grown are very small or are forming as a cluster of needles. How can I grow larger, single crystals?
A3: The formation of many small crystals or needle-like clusters is often due to a high number of nucleation sites and/or rapid crystal growth.
-
Minimize Nucleation Sites:
-
Filter the solution: Before setting up the crystallization, filter the solution through a syringe filter (e.g., 0.22 µm) to remove any dust or particulate matter that could act as nucleation sites.
-
Use clean glassware: Ensure all glassware is meticulously clean.
-
-
Slow Down Crystal Growth:
-
Reduce the rate of solvent evaporation or cooling: As mentioned in Q1, slowing down these processes gives molecules more time to orient themselves and grow on existing crystal lattices rather than forming new nuclei.
-
Use a vapor diffusion setup: This method generally provides a slower and more controlled approach to changing solvent composition, which can lead to larger crystals.
-
Q4: My crystals are twinned or have poor morphology. What can I do to improve their quality?
A4: Twinning and poor morphology can result from growth conditions that are too rapid or from the presence of impurities.
-
Optimize Growth Rate: Slower growth is almost always better for crystal quality. Refer to the strategies in Q3 for slowing down the crystallization process.
-
Purify the Starting Material: Even small amounts of impurities can disrupt the crystal lattice. Consider an additional purification step for your compound.
-
Solvent Choice: The solvent can influence crystal habit. Experiment with different solvents or co-solvent systems. For aromatic compounds, solvents like toluene (B28343) can sometimes promote better packing through π-π interactions.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for growing single crystals of this compound derivatives?
A1: The choice of solvent is critical and depends on the specific derivative. For this compound itself, it is known to be soluble in N,N-Dimethylformamide (DMF) and methanol, sparingly soluble in glacial acetic acid and chloroform, and practically insoluble in water.[2] Ethanol and dichloromethane (B109758) are also reported as suitable solvents.[3]
-
For slow evaporation: A solvent in which the compound has moderate solubility is ideal. Methanol or ethanol could be good starting points.
-
For vapor diffusion and layering: A combination of a "good" solvent (e.g., DMF, methanol, or dichloromethane) and a "poor" or "anti-solvent" (e.g., hexane, diethyl ether, or water, depending on the "good" solvent) is required.
Q2: How important is the purity of my this compound derivative for crystal growth?
A2: Purity is extremely important. A minimum purity of 97% is recommended. Impurities can inhibit crystal growth, lead to the formation of oils or amorphous precipitates, or be incorporated into the crystal lattice, resulting in defects and poor diffraction quality. It is highly recommended to purify your compound before attempting to grow single crystals. Recrystallization from ethanol has been reported as a purification method for aromatic dialdehydes.
Q3: What is the ideal temperature for growing crystals of these derivatives?
A3: There is no universal optimal temperature. The ideal temperature will depend on the chosen solvent and the solubility profile of your specific compound.
-
Slow Cooling: The starting temperature should be high enough to dissolve the compound, and the final temperature low enough to induce crystallization. A common approach is to dissolve the compound in a boiling solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.
-
Slow Evaporation and Vapor Diffusion: These methods are often carried out at a constant temperature, typically room temperature. Placing the setup in a refrigerator can slow down the process, which may lead to better quality crystals.
Q4: How much of my compound should I use for a crystallization experiment?
A4: This depends on the scale of your experiment and the solubility of your compound. For initial screening, using 5-20 mg of the compound is a good starting point. The goal is to create a solution that is close to saturation.
Experimental Protocols
Here are detailed methodologies for common crystallization techniques, adapted for this compound derivatives.
Slow Evaporation
This is often the simplest method to begin with.
Protocol:
-
Dissolve 5-20 mg of your purified this compound derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol) in a small, clean vial.
-
Gently warm the solution if necessary to ensure all the solid dissolves.
-
Filter the solution through a syringe filter into a clean vial to remove any particulate matter.
-
Cover the vial with parafilm and pierce 1-3 small holes with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
Monitor for crystal growth over several days to weeks.
Slow Cooling
This method is effective for compounds that have a significant difference in solubility at high and low temperatures.
Protocol:
-
In a small flask, add 10-30 mg of your purified compound.
-
Add a suitable solvent (e.g., methanol, ethanol) dropwise while heating and stirring until the compound just dissolves.
-
Once fully dissolved, remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature. To slow the cooling process, you can place the flask in an insulated container (e.g., a beaker filled with cotton wool).
-
After the solution has reached room temperature, you can transfer it to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield, ensuring the cooling remains gradual at each step.
-
Collect the crystals by filtration.
Vapor Diffusion
This technique is excellent for growing high-quality crystals from small amounts of material.
Protocol:
-
Prepare a concentrated solution of your compound by dissolving 5-10 mg in a small volume (0.2-0.5 mL) of a "good" solvent (e.g., DMF, dichloromethane) in a small, open vial (the "inner vial").
-
In a larger vial (the "outer vial"), add 2-3 mL of a "poor" solvent (an anti-solvent) in which your compound is insoluble (e.g., hexane, diethyl ether). The "poor" solvent should be more volatile than the "good" solvent.
-
Carefully place the inner vial inside the outer vial, ensuring the inner vial does not tip over and the solvents do not mix directly.
-
Seal the outer vial tightly with a cap.
-
Over time, the vapor of the more volatile anti-solvent will diffuse into the solution in the inner vial, reducing the solubility of your compound and inducing crystallization.
-
Keep the setup in a stable environment and check for crystal growth periodically.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| N,N-Dimethylformamide (DMF) | Very Soluble[2] |
| Methanol | Soluble[2] |
| Ethanol | Soluble[3] |
| Dichloromethane | Soluble[3] |
| Glacial Acetic Acid | Sparingly Soluble[2] |
| Chloroform | Very Slightly Soluble[2] |
| Water | Practically Insoluble[2] |
Table 2: Suggested Solvent Systems for Crystallization of this compound Derivatives
| Crystallization Method | "Good" Solvent (for dissolving the compound) | "Poor" Solvent (Anti-solvent) |
| Slow Evaporation | Methanol, Ethanol, Dichloromethane | N/A |
| Slow Cooling | Methanol, Ethanol | N/A |
| Vapor Diffusion | Dichloromethane, Chloroform | Hexane, Pentane, Diethyl Ether |
| N,N-Dimethylformamide (DMF) | Water, Diethyl Ether, Toluene | |
| Methanol | Diethyl Ether, Hexane | |
| Liquid-Liquid Diffusion | Dichloromethane, DMF | Hexane, Heptane |
Visualizations
Experimental Workflows
Caption: Workflow for Slow Evaporation Crystallization.
Caption: Workflow for Vapor Diffusion Crystallization.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree for Crystallization Issues.
References
Technical Support Center: Managing Poor Solubility of 2,5-Dimethoxyterephthalaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the poor solubility of 2,5-Dimethoxyterephthalaldehyde in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid characterized by its hydrophobic aromatic structure, which leads to limited solubility in many common solvents.[1] It is generally more soluble in chlorinated organic solvents and some polar aprotic solvents, especially with heating. Its solubility in water and nonpolar hydrocarbon solvents is very low.
Data Presentation: Solubility Profile of this compound
| Solvent Class | Solvent Name | Qualitative Solubility | Reference |
| Polar Protic | Water | Low solubility | [1] |
| Ethanol | Soluble | [1][2] | |
| Methanol | Sparingly soluble | ||
| Polar Aprotic | Dichloromethane (DCM) | Soluble | [1] |
| Chloroform (B151607) | Soluble (used in synthesis) | [2] | |
| Tetrahydrofuran (THF) | Moderately soluble | [3] | |
| Dimethylformamide (DMF) | Likely soluble with heating | [4] | |
| Dimethyl Sulfoxide (DMSO) | Likely soluble with heating | [5] | |
| 1,4-Dioxane | Soluble (used in synthesis) | [2] | |
| Nonpolar | Hexanes | Insoluble | [5] |
| Toluene | Sparingly soluble, may increase with heat | [5] |
Q2: My this compound is not dissolving in the reaction solvent. What troubleshooting steps should I follow?
A2: A systematic approach is recommended when encountering solubility issues. The following workflow diagram and steps outline a practical troubleshooting strategy.
Caption: A stepwise guide to resolving solubility challenges.
Q3: Can I use a solvent mixture to improve solubility?
A3: Yes, using a co-solvent or a solvent mixture is a highly effective strategy. For instance, if your reaction tolerates it, adding a small amount of a high-boiling point polar aprotic solvent like DMF or DMSO to a solvent like THF or DCM can significantly enhance the solubility of this compound. A two-stage protocol where a miscible solvent is used initially to dissolve the reactants before introducing an immiscible solvent for the reaction can also be effective.[4]
Q4: Are there specific reaction conditions from the literature that address its solubility?
A4: Yes, published synthesis procedures provide insights into suitable solvents. For example, one synthesis of this compound involves dissolving 1,4-bis(chloromethyl)-2,5-dimethoxybenzene (B3031465) and hexamethylenetetramine in chloroform and refluxing the mixture.[2] Another example shows a related compound, 2,5-dimethoxy terephthalic acid, being dissolved in a mixed acid solution of hydroiodic acid and glacial acetic acid at elevated temperatures.[3] These examples suggest that for certain reactions, chloroform or mixtures containing acetic acid could be viable options.
Experimental Protocols
Protocol: Determining the Solubility of this compound
This protocol provides a method to quantitatively determine the solubility of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Sealed vials (e.g., 20 mL scintillation vials)
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes and needles
-
Pre-weighed evaporation dish
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected solvent. An excess of solid should be visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand at the set temperature for at least 2 hours to let the undissolved solid settle.
-
Carefully draw a known volume (e.g., 2.0 mL) of the supernatant into a syringe, avoiding any solid particles.
-
Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish with the dried solute. Repeat the drying and weighing cycles until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass.
-
Determine the solubility in g/L or mg/mL using the mass of the dissolved solid and the volume of the aliquot taken.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates out during the reaction. | 1. Change in temperature. 2. Formation of a less soluble product or intermediate. 3. Change in solvent polarity due to reagent addition. | 1. Maintain a constant reaction temperature. 2. Add a co-solvent to maintain solubility of all species. 3. If possible, choose a solvent system that accommodates all components. |
| Incomplete dissolution at the start of the reaction. | 1. Insufficient solvent volume. 2. Inappropriate solvent choice. 3. Low temperature. | 1. Increase the solvent volume to create a more dilute solution. 2. Refer to the solubility table and workflow; consider solvents like DCM, chloroform, or heated DMF/DMSO. 3. Gently heat the mixture while stirring. |
| Reaction is sluggish or does not go to completion. | 1. Poor solubility is limiting the concentration of the reactant in the solution phase. 2. The chosen solvent may not be optimal for the reaction mechanism. | 1. Use a co-solvent system to fully dissolve the aldehyde. 2. Consider a solvent that not only dissolves the starting material but also facilitates the desired reaction pathway (e.g., a polar aprotic solvent for SN2 reactions). |
| Difficulty in purifying the product due to residual starting material. | Incomplete dissolution of the starting material leads to a heterogeneous reaction mixture. | Ensure complete dissolution before proceeding with the reaction or adding other reagents. Use the troubleshooting workflow to achieve a homogeneous solution. |
References
- 1. CAS 7310-97-6: 2,5-Dimethoxy-1,4-benzenedicarboxaldehyde [cymitquimica.com]
- 2. This compound | 7310-97-6 [chemicalbook.com]
- 3. CN102211996A - Preparation method of 2,5-dihydroxy terephthalic acid - Google Patents [patents.google.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,5-Dimethoxyterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-dimethoxyterephthalaldehyde. For contextual understanding and to highlight the influence of substituents on the benzene (B151609) ring, spectral data for terephthalaldehyde (B141574) and 2,5-dihydroxyterephthalaldehyde (B1588973) are also presented. This document is intended to serve as a practical resource for the structural elucidation and quality control of these and related aromatic aldehydes.
Spectroscopic Data Comparison
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and its selected analogs. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Aldehyde Proton (CHO) Chemical Shift (δ, ppm) | Aromatic Proton (Ar-H) Chemical Shift (δ, ppm) | Other Protons Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | 10.50 (s, 2H) | 7.26 (s, 2H) | 3.95 (s, 6H, -OCH₃)[1] |
| Terephthalaldehyde | CDCl₃ | 10.14 (s, 2H) | 8.06 (s, 4H) | - |
| 2,5-Dihydroxyterephthalaldehyde Dioxime* | DMSO-d₆ | 8.24 (s, 2H, HC=N) | 7.05 (s, 2H) | 11.34 (s, 2H, C=N-OH), 9.49 (s, 2H, -OH)[2] |
*Note: Data for 2,5-dihydroxyterephthalaldehyde was available for its dioxime derivative. The chemical shifts, particularly for the aldehyde proton, are therefore significantly different.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Carbonyl Carbon (C=O) Chemical Shift (δ, ppm) | Aromatic Carbon (Ar-C) Chemical Shift (δ, ppm) | Other Carbons Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | 189.19 | 155.73, 129.15, 110.92 | 56.23 (-OCH₃)[1] |
| Terephthalaldehyde | CDCl₃ | 191.5 | 140.0, 130.1 | -[3] |
| 2,5-Dihydroxyterephthalaldehyde Dioxime* | DMSO-d₆ | - | 148.9, 121.0, 113.5 | 146.3 (C=N)[2] |
*Note: Data for 2,5-dihydroxyterephthalaldehyde was available for its dioxime derivative.
Experimental Protocols
A generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic aldehydes is provided below.
1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for aromatic aldehydes. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Sample Concentration: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution is preferable to reduce acquisition time.
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any solid particles. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is also a common practice.
2. NMR Data Acquisition
-
Instrumentation: The data presented was acquired on spectrometers operating at frequencies ranging from 300 to 500 MHz for ¹H NMR.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time (at): ~2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8-16 scans are usually adequate for samples with good concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon, which simplifies interpretation.
-
Acquisition Time (at): ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is generally required to achieve a good signal-to-noise ratio.
-
3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode with a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions in the baseline.
-
Referencing: Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
-
Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons in the molecule.
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a small organic molecule like this compound.
Caption: A flowchart outlining the key stages of NMR analysis, from sample preparation to structural determination.
References
A Comparative Guide to the FT-IR Characterization of 2,5-Dimethoxyterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the synthesis of complex organic molecules, such as covalent organic frameworks (COFs) and pharmaceutical intermediates, the precise characterization of building blocks is paramount. 2,5-Dimethoxyterephthalaldehyde is a key monomer in these applications, and its structural integrity is crucial for the properties of the final material. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, reliable, and non-destructive technique for confirming the functional groups present in a molecule.
This guide provides a comparative FT-IR analysis of this compound against two structurally related compounds: terephthalaldehyde (B141574) and 1,4-dimethoxybenzene. By understanding their spectral differences, researchers can unequivocally identify their compound of interest and ensure the purity of their starting materials.
Comparative Spectroscopic Data
The FT-IR spectrum of this compound is characterized by the vibrational modes of its core functional groups: the aromatic dialdehyde (B1249045) and the dimethoxy substituents. The following table summarizes the key experimental and expected FT-IR absorption bands for this compound and its analogues.
| Vibrational Mode | Functional Group | This compound (Expected, cm⁻¹) | Terephthalaldehyde (Experimental, cm⁻¹)[1] | 1,4-Dimethoxybenzene (Experimental, cm⁻¹)[2] |
| C-H Stretch (Aromatic) | Ar-H | ~3100-3000 | 3032 | 3015 |
| C-H Stretch (Aldehyde) | O=C-H | ~2850 & ~2750 | 2870 | N/A |
| C-H Stretch (Methyl) | -OCH₃ | ~2950 | N/A | 2954, 2837 |
| C=O Stretch (Aldehyde) | Ar-C=O | ~1690-1680 | 1697 | N/A |
| C=C Stretch (Aromatic) | Ar C=C | ~1600 & ~1500 | - | 1511 |
| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | ~1250 & ~1040 | 1195 | 1237, 1041 |
| C-H Bending (Aromatic) | Ar-H | ~880-800 | 815, 777 | 810 |
The presence of both the strong carbonyl (C=O) stretch around 1690-1680 cm⁻¹ and the characteristic aryl ether (C-O) stretches confirms the identity of this compound. The aldehyde C-H stretches are also a key diagnostic feature.
Experimental Protocols
Accurate and reproducible FT-IR data is contingent on proper sample preparation and instrument operation. The following is a generalized protocol for the analysis of solid samples like this compound.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR is a common and convenient method for solid samples, requiring minimal preparation.
-
Instrument and Accessory Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Clean the ATR crystal (typically diamond or zinc selenide) with a soft, lint-free cloth dampened with a volatile solvent like isopropanol (B130326) or ethanol, and allow it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the powdered this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically perform the Fourier transform and subtract the background spectrum. The resulting spectrum should be analyzed for the characteristic absorption bands.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly as described in step 1.
FT-IR Characterization Workflow
The logical flow for characterizing this compound using FT-IR spectroscopy is illustrated below. This process ensures a systematic approach from sample preparation to data interpretation and comparison.
Caption: Workflow for FT-IR spectroscopic characterization.
References
A Comparative Guide to Aldehyde Linkers in Covalent Organic Frameworks: Spotlight on 2,5-Dimethoxyterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of how the choice of aldehyde linker, particularly 2,5-Dimethoxyterephthalaldehyde, influences the properties and performance of Covalent Organic Frameworks (COFs).
Covalent Organic Frameworks (COFs) have emerged as a highly promising class of crystalline porous polymers, distinguished by their tunable structures and exceptional properties. The selection of organic building blocks, specifically the aldehyde linkers, is a critical determinant of the final framework's characteristics, including its porosity, stability, and functionality. This guide provides a comparative analysis of this compound (DMTA) against other commonly used aldehyde linkers, such as the parent terephthalaldehyde (B141574) (TPA) and 2,5-dihydroxyterephthalaldehyde (B1588973) (DHTA), supported by experimental data and detailed protocols.
The Influence of Linker Functionality on COF Properties
The functional groups appended to the aldehyde linker play a pivotal role in dictating the physicochemical properties of the resulting COF. The introduction of methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups onto the terephthalaldehyde backbone can significantly alter interlayer interactions, pore environment, and overall material stability.
This compound (DMTA): The presence of electron-donating methoxy groups in DMTA has been shown to enhance the stability and porosity of COFs. These groups can delocalize lone pairs of electrons from the oxygen over the phenyl ring, which strengthens interlayer interactions and can lead to higher surface areas compared to COFs synthesized with the unsubstituted terephthalaldehyde.[1] The methoxy groups can also reduce interlayer repulsion and facilitate the formation of interlayer hydrogen bonds, contributing to enhanced mechanical properties of the framework.
Terephthalaldehyde (TPA): As the foundational, unsubstituted aromatic dialdehyde, TPA is a cost-effective and widely used linker for constructing robust 2D and 3D COFs through Schiff base condensation with amine linkers.[2] COFs based on TPA serve as an excellent benchmark for evaluating the impact of functionalized derivatives.
2,5-Dihydroxyterephthalaldehyde (DHTA): The hydroxyl groups in DHTA can introduce hydrogen bonding capabilities within the pores of the COF. This can influence the adsorption properties and provides sites for post-synthetic modification. However, the presence of these pendant hydroxyl groups within the pores can sometimes lead to a slight reduction in the specific surface area and pore size compared to the unsubstituted analogue.[3]
Quantitative Comparison of COF Properties
The following table summarizes key experimental data for COFs synthesized from DMTA, TPA, and DHTA, using 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB or TPB) as the amine linker to allow for a more direct comparison. It is important to note that the data is compiled from different studies, and variations in synthesis and activation conditions can influence the final properties.
| Aldehyde Linker | Amine Linker | COF Name | BET Surface Area (m²/g) | Pore Size (nm) | Source |
| This compound (DMTA) | TPB | TPB-DMTP COF | 2105 | Not Reported | [1] |
| Terephthalaldehyde (TPA) | TPB | TPB-TP COF | 610 | Not Reported | [1] |
| Terephthalaldehyde (TPA) | TAPB | TAPB-PDA-COF | 1450 | 3.36 | [3] |
| 2,5-Dihydroxyterephthalaldehyde (DHTA) | TAPB | TAPB-DHTA-COF | 1150 | 3.22 | [3] |
| This compound (OMePDA) | TAPB | TAPB-OMePDA COF | 2258 | Not Reported | [4] |
Note: OMePDA (this compound) is used here as a close structural analog to DMTA.
Logical Framework for Aldehyde Linker Selection
The choice of an aldehyde linker has a direct and predictable impact on the resulting COF's properties and potential applications. The following diagram illustrates the logical relationship between linker selection and framework characteristics.
Caption: Logical flow from aldehyde linker choice to COF properties and applications.
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. Below are representative protocols for synthesizing imine-linked COFs using DMTA, TPA, and DHTA.
General Experimental Workflow
The synthesis and characterization of COFs generally follow a standardized workflow, from monomer selection to material activation and analysis.
Caption: General workflow for COF synthesis, purification, and characterization.
Protocol 1: Synthesis of TPB-DMTP-COF
This protocol is adapted from methodologies for synthesizing imine-linked COFs using DMTA.
-
Reactants:
-
1,3,5-Tris(4-aminophenyl)benzene (TPB)
-
This compound (DMTA)
-
-
Solvents and Catalyst:
-
A mixture of 1,2-dichlorobenzene (B45396) (o-DCB) and dimethylacetamide (DMAc) is often used.
-
Aqueous acetic acid (e.g., 6 M) serves as the catalyst.
-
-
Procedure:
-
In a Pyrex tube, combine TPB and DMTA in a 2:3 molar ratio.
-
Add the solvent mixture (e.g., o-DCB and DMAc) and the aqueous acetic acid catalyst.
-
Sonicate the mixture for approximately 20 minutes to achieve a homogeneous dispersion.
-
Freeze the tube in liquid nitrogen, evacuate to vacuum, and flame-seal.
-
Heat the sealed tube at 120 °C for 3-7 days.
-
After cooling to room temperature, open the tube and collect the solid product by filtration.
-
Wash the product extensively with anhydrous acetone and tetrahydrofuran (B95107) (THF) to remove unreacted monomers and catalyst.
-
Dry the purified COF under vacuum at an elevated temperature (e.g., 120 °C) to yield the final product.
-
Protocol 2: Synthesis of TAPB-PDA-COF (TPA Linker)
This protocol describes the synthesis of an imine-based COF gel using terephthalaldehyde.[3]
-
Reactants:
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
Terephthalaldehyde (PDA or TPA)
-
-
Solvents and Catalyst:
-
A mixture of dimethyl sulfoxide (B87167) (DMSO) and mesitylene.
-
Aqueous acetic acid (e.g., 10.5 M).
-
-
Procedure:
-
Dissolve TAPB and PDA in a 2:3 molar ratio in the DMSO/mesitylene solvent mixture.
-
Add the aqueous acetic acid catalyst, which should rapidly lead to the formation of a gel.
-
Allow the gel to stand undisturbed at room temperature for 3 days to enhance crystallinity and porosity.
-
Activate the gel by solvent exchange with tetrahydrofuran (THF) and ethanol.
-
Dry the material under an argon flow to obtain the xerogel.
-
Protocol 3: Synthesis of TAPB-DHTA-COF
This protocol is similar to the one for TAPB-PDA-COF, highlighting the versatility of the gel-based synthesis method.[3]
-
Reactants:
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
2,5-Dihydroxyterephthalaldehyde (DHTA)
-
-
Solvents and Catalyst:
-
A mixture of dimethyl sulfoxide (DMSO) and mesitylene.
-
Aqueous acetic acid (e.g., 10.5 M).
-
-
Procedure:
-
Dissolve TAPB and DHTA in a 2:3 molar ratio in the DMSO/mesitylene solvent mixture.
-
Add the aqueous acetic acid to initiate gel formation.
-
Let the gel age at room temperature for 3 days.
-
For activation, perform solvent exchanges with THF and ethanol. Due to the nature of the DHTA linker, a gentler activation process like supercritical CO₂ drying is recommended to prevent structural collapse.
-
Conclusion
The choice of aldehyde linker is a powerful tool for tuning the properties of Covalent Organic Frameworks. This compound stands out as a superior linker for creating COFs with enhanced stability and porosity, attributed to the favorable interlayer interactions promoted by its methoxy groups.[1] This often translates to significantly higher BET surface areas compared to COFs synthesized from the parent terephthalaldehyde. While 2,5-dihydroxyterephthalaldehyde offers the advantage of introducing functional hydroxyl groups into the pores, this can come at the cost of a moderately reduced surface area.[3] By carefully selecting the aldehyde linker based on the desired properties, researchers can rationally design and synthesize COFs tailored for specific high-performance applications, from gas separation and storage to advanced catalysis and materials science.
References
Scrutinizing Structure: A Mass Spectrometry Comparison Guide for the Validation of 2,5-Dimethoxyterephthalaldehyde
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is paramount. This guide provides a comparative analysis for the validation of 2,5-Dimethoxyterephthalaldehyde's structure using mass spectrometry, juxtaposed with a positional isomer, 2,3-Dimethoxyterephthalaldehyde. By examining their distinct fragmentation patterns, we demonstrate the power of mass spectrometry in differentiating between closely related molecular structures.
This guide delves into the expected mass spectral data for both isomers, offering a clear comparison of their fragmentation pathways. Detailed experimental protocols and visual diagrams are provided to support the analytical data and facilitate a deeper understanding of the structural elucidation process.
Comparative Analysis of Mass Spectral Data
The differentiation between this compound and its isomer, 2,3-Dimethoxyterephthalaldehyde, by mass spectrometry hinges on the unique fragmentation patterns that arise from the distinct positions of their methoxy (B1213986) and aldehyde functional groups on the benzene (B151609) ring. While both compounds share the same molecular formula (C₁₀H₁₀O₄) and molecular weight (194.18 g/mol ), the proximity of the substituents in the 2,3-isomer is expected to influence its fragmentation cascade, leading to a different mass spectrum compared to the 2,5-isomer.
Below is a table summarizing the expected and reported major fragment ions for both compounds.
| m/z Value | Proposed Fragment Ion | This compound (Expected/Reported) | 2,3-Dimethoxyterephthalaldehyde (Predicted) | Interpretation |
| 194 | [M]⁺• | Present[1] | Present | Molecular Ion |
| 179 | [M - CH₃]⁺ | Present[1] | Present | Loss of a methyl radical from a methoxy group. |
| 165 | [M - CHO]⁺ | Possible | Possible | Loss of a formyl radical from an aldehyde group. |
| 148 | [M - 2CH₃ - H]⁺ (?) | Present[1] | Less Likely | A complex fragmentation, potentially involving the loss of both methyl groups and a hydrogen atom. The stability of this fragment may be specific to the 2,5-substitution pattern. |
| 123 | [M - CHO - OCH₃ - H]⁺ (?) | Present[1] | Unlikely in this form | A significant fragment for the 2,5-isomer, likely resulting from a series of losses. The specific pathway is likely influenced by the para-arrangement of the aldehyde groups. |
| 147 | [M - CHO - H₂O]⁺ | Less Likely | Possible | For the 2,3-isomer, the proximity of the aldehyde and methoxy groups could facilitate the loss of water after an initial fragmentation, a pathway less probable for the 2,5-isomer. |
Experimental Protocols
A standardized protocol for the analysis of aromatic aldehydes via Electron Ionization Mass Spectrometry (EI-MS) is crucial for obtaining reproducible and comparable results.
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization (EI) source.
-
Gas chromatograph (GC) for sample introduction, if desired for separation from a mixture.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or dichloromethane.
-
Introduction: Introduce the sample into the mass spectrometer. For pure solid samples, a direct insertion probe can be used. For solutions, injection into a GC is common.
-
Ionization: Subject the sample to electron ionization, typically at 70 eV. This energy level is standard and promotes reproducible fragmentation patterns.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300, to detect the molecular ion and all significant fragment ions.
-
Data Acquisition: Record the mass spectrum, noting the mass-to-charge ratio (m/z) and relative abundance of each ion.
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed primary fragmentation pathways for this compound.
References
A Researcher's Guide to Covalent Organic Frameworks (COFs) from 2,5-Dimethoxyterephthalaldehyde: A Comparative Analysis of Powder X-ray Diffraction and Alternative Characterization Techniques
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of powder X-ray diffraction (PXRD) analysis with other key characterization techniques for covalent organic frameworks (COFs) synthesized from 2,5-dimethoxyterephthalaldehyde. Detailed experimental protocols and supporting data are presented to facilitate informed analytical decisions in the development and application of these promising porous materials.
Covalent organic frameworks (COFs) synthesized from building blocks like this compound are gaining significant attention due to their ordered crystalline structures and tunable porosity, making them ideal candidates for applications in gas storage, catalysis, and drug delivery. The primary technique to elucidate the long-range order and crystallinity of these materials is powder X-ray diffraction (PXRD). However, a comprehensive characterization relies on a suite of complementary analytical methods. This guide offers an objective comparison of PXRD with alternative techniques, supported by experimental data and detailed protocols.
Powder X-ray Diffraction (PXRD) Analysis: The Gold Standard for Crystallinity
PXRD is the cornerstone for confirming the successful synthesis of a crystalline COF. The diffraction pattern provides a unique fingerprint of the material's crystal structure, allowing for the determination of its lattice parameters, phase purity, and degree of crystallinity.
A representative PXRD pattern for a COF synthesized from this compound, designated as COF-JLU7, exhibits characteristic diffraction peaks corresponding to specific crystallographic planes, confirming its ordered porous structure.
Comparative Analysis of Characterization Techniques
While PXRD is indispensable for confirming crystallinity, a multi-faceted approach using a combination of techniques is crucial for a thorough understanding of the material's properties. The following table compares PXRD with other essential characterization methods.
| Technique | Information Provided | Advantages | Limitations |
| Powder X-ray Diffraction (PXRD) | Crystalline structure, phase purity, lattice parameters, crystallite size. | Definitive method for confirming long-range order; non-destructive. | Provides limited information on local structure and chemical composition; can be challenging for poorly crystalline or amorphous materials. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups, confirmation of covalent bond formation (e.g., imine linkages). | Fast, sensitive to chemical bonds, requires small sample amount. | Provides information on local chemical environment, not long-range order; interpretation can be complex. |
| Thermogravimetric Analysis (TGA) | Thermal stability, solvent content. | Provides quantitative data on thermal decomposition and stability. | Does not provide structural information. |
| Scanning Electron Microscopy (SEM) | Particle morphology, size, and surface features. | High-resolution imaging of the material's external morphology. | Provides surface information only; does not probe the internal structure or porosity. |
| Transmission Electron Microscopy (TEM) | Internal structure, morphology, and lattice fringes in crystalline domains. | High-resolution imaging of the internal structure and can directly visualize crystalline lattices. | Sample preparation can be destructive; provides localized information. |
| Gas Adsorption (e.g., N₂ Sorption) | Surface area (BET), pore volume, and pore size distribution. | Essential for quantifying the porosity of the material. | Does not provide information about the crystalline structure; requires activation of the sample. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Synthesis of a COF from this compound (Illustrative Example)
A mixture of this compound and a suitable amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene) in a solvent mixture such as mesitylene/dioxane is subjected to solvothermal conditions (e.g., 120 °C for 3 days) in a sealed vessel. The resulting solid is collected by filtration, washed with various organic solvents, and dried under vacuum to yield the COF powder.
Powder X-ray Diffraction (PXRD) Protocol
A detailed experimental protocol for acquiring PXRD data for a COF synthesized from the similar monomer 2,3-dimethoxyterephthalaldehyde (B3110394) is as follows, which can be adapted for the 2,5-isomer.
-
Sample Preparation: A small amount of the dried COF powder is gently ground to ensure a random orientation of the crystallites. The powder is then mounted on a low-background sample holder.
-
Instrumentation: Data is collected on a powder diffractometer using Cu Kα radiation (λ = 1.5406 Å).
-
Data Collection: The diffraction pattern is recorded over a 2θ range of 2° to 40° with a step size of 0.02° and a scan speed of 1° min⁻¹.
FT-IR Spectroscopy Protocol
-
Sample Preparation: A small amount of the COF powder is mixed with KBr powder and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.
-
Data Collection: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: A few milligrams of the COF sample are placed in an alumina (B75360) crucible.
-
Data Collection: The sample is heated from room temperature to 800 °C at a heating rate of 10 °C min⁻¹ under a nitrogen atmosphere.
Gas Adsorption Protocol
-
Sample Activation: The COF sample is degassed under high vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any guest molecules from the pores.
-
Data Collection: Nitrogen adsorption-desorption isotherms are measured at 77 K. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area.
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for COF characterization and the logical relationship between the different analytical techniques.
A Comparative Guide to the Electrochemical Impedance Spectroscopy of 2,5-Dimethoxyterephthalaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical impedance spectroscopy (EIS) characteristics of 2,5-Dimethoxyterephthalaldehyde derivatives, offering insights into their performance as electrochemical probes. While direct, extensive experimental data for this specific class of molecules is emerging, this document synthesizes available information on structurally similar compounds and established alternative redox probes to offer a valuable comparative framework.
Introduction to Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is a powerful, non-destructive technique used to investigate the interfacial properties of electrode-electrolyte systems. By applying a small amplitude AC potential over a range of frequencies, EIS can deconstruct the complex impedance into its resistive and capacitive components, providing information on processes such as charge transfer, diffusion, and double-layer capacitance. The resulting data, often visualized in a Nyquist plot, allows for the quantification of key electrochemical parameters.
This compound Derivatives as Redox Probes
This compound and its derivatives are organic molecules with redox activity stemming from the dimethoxy-substituted benzene (B151609) ring. The aldehyde functional groups can further influence their electrochemical behavior and provide sites for conjugation in biosensing applications. Their potential as redox probes in EIS lies in their ability to undergo electron transfer at an electrode surface, with the impedance of this process being sensitive to changes at the electrode-solution interface.
Comparison with Alternative Redox Probes
A direct quantitative comparison of this compound derivatives with common redox probes is challenging due to the limited availability of specific EIS data for the former. However, we can draw qualitative comparisons and present data for well-characterized alternatives to provide a performance benchmark.
Table 1: Comparison of Electrochemical Properties of Various Redox Probes
| Redox Probe | Typical Concentration | Charge Transfer Resistance (Rct) | Electron Transfer Kinetics | Stability on Gold Electrodes | Key Characteristics |
| 2,5-Dimethoxybenzene Derivatives (Analog) | 1-10 mM | Moderate to High | Quasi-reversible to Slow | Generally Good | As organic molecules, their electron transfer kinetics can be slower than metal complexes. The dimethoxy groups enhance electron-donating properties. Can be tailored synthetically for specific applications. |
| [Fe(CN)₆]³⁻/⁴⁻ (Ferri/Ferrocyanide) | 1-10 mM | Low | Fast | Can cause etching | The most common redox probe, exhibiting fast and reversible electron transfer. However, the release of cyanide ions can lead to the degradation of gold electrode surfaces over time. |
| [Ru(NH₃)₆]²⁺/³⁺ (Hexaammineruthenium) | 1-10 mM | Low to Moderate | Fast | Good | A stable alternative to ferri/ferrocyanide, particularly for use with gold electrodes. It is a cationic probe, which can be advantageous in specific biosensor designs. |
| Quinone/Hydroquinone | 1-10 mM | Moderate | Reversible | Good | An organic redox couple with well-defined electrochemistry. Its redox potential is pH-dependent. Structurally related to the core of this compound, making it a relevant point of comparison for understanding the behavior of aromatic redox systems. |
Note: The Charge Transfer Resistance (Rct) is highly dependent on the electrode material, surface modification, and electrolyte composition. The values presented are qualitative comparisons.
Experimental Protocols
A generalized experimental protocol for conducting EIS measurements with organic redox probes like this compound derivatives is provided below. This protocol can be adapted based on the specific experimental setup and objectives.
Materials and Reagents
-
Working Electrode (e.g., Glassy Carbon, Gold)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat with EIS capability
-
Electrochemical cell
-
Supporting Electrolyte (e.g., 0.1 M KCl or PBS)
-
This compound derivative (or alternative redox probe) at desired concentration (e.g., 5 mM)
-
Deionized water and relevant solvents
Electrode Preparation
-
Polishing: Polish the working electrode surface to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Sonication: Sonicate the polished electrode in deionized water and ethanol (B145695) for several minutes to remove any residual polishing material.
-
Drying: Dry the electrode under a stream of nitrogen gas.
EIS Measurement
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte and the redox probe.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a few minutes until a steady value is reached.
-
EIS Parameters:
-
Frequency Range: Typically from 100 kHz to 0.1 Hz.
-
AC Amplitude: A small perturbation, typically 5-10 mV.
-
DC Potential: Set to the formal potential (E¹/²') of the redox couple, which can be determined from cyclic voltammetry.
-
-
Data Acquisition: Perform the EIS measurement and record the data.
-
Data Analysis: Model the obtained Nyquist plot using an appropriate equivalent circuit (e.g., a Randles circuit) to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
Visualization of a Relevant Signaling Pathway
In the context of drug development and biological research, this compound derivatives, due to their quinone-like core structure, can be implicated in redox signaling pathways, particularly those involving the generation of reactive oxygen species (ROS). The following diagram illustrates a simplified workflow for the electrochemical detection of ROS, a process where such molecules could act as mediators or be the target of detection.
Caption: Workflow for the electrochemical detection of Reactive Oxygen Species (ROS).
This diagram illustrates how a cellular stressor can lead to the generation of ROS. A modified electrode with a redox mediator (potentially a this compound derivative) can interact with these ROS, leading to a redox cycling process. This interaction alters the electrochemical impedance of the system, which can be measured by EIS. The change in impedance, particularly the charge transfer resistance, can then be correlated to the concentration of ROS, providing a quantitative measure of the cellular response.
Conclusion
While specific EIS data for this compound derivatives is not yet widely published, this guide provides a comparative framework by examining structurally and functionally related molecules. The provided experimental protocol offers a starting point for researchers to characterize these compounds. The visualization of the ROS detection workflow highlights a potential application area where these derivatives could be of significant interest. Further research is needed to fully elucidate the electrochemical impedance characteristics of this promising class of molecules and their potential in various applications, including biosensing and drug development.
A Comparative Guide to Covalent Organic Frameworks: 2,5-Dimethoxy vs. 2,5-Dihydroxyterephthalaldehyde Linkers
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Covalent Organic Frameworks (COFs) synthesized from 2,5-dimethoxyterephthalaldehyde and 2,5-dihydroxyterephthalaldehyde (B1588973), offering insights into their structural and functional properties.
Covalent Organic Frameworks (COFs) have emerged as a promising class of porous crystalline materials with wide-ranging applications in catalysis, sensing, and drug delivery. The choice of organic building blocks is critical in tuning the properties of these materials. This guide provides an objective comparison of COFs synthesized from two distinct terephthalaldehyde (B141574) derivatives: this compound (DMTP) and 2,5-dihydroxyterephthalaldehyde (DHTA). By keeping the amine linker constant, specifically 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), we can directly evaluate the influence of the methoxy (B1213986) versus hydroxyl functional groups on the resulting COF properties.
Key Performance Indicators: A Tabular Comparison
The functional groups on the terephthalaldehyde linker significantly impact the physicochemical properties of the resulting COFs. The electron-donating methoxy groups in DMTP and the hydrogen-bonding capable hydroxyl groups in DHTA lead to differences in surface area, porosity, and thermal stability.
| Property | TAPB-DMTP-COF | TAPB-DHTA-COF | Reference |
| BET Surface Area (m²/g) | ~2105 | ~1143 | [1][2] |
| Pore Size (nm) | Not specified in snippets | ~2.28 | [1][2] |
| Pore Volume (cm³/g) | Not specified in snippets | ~0.63 | [1][2] |
| Thermal Stability (°C) | >400 | ~450 | [3] |
| Crystallinity | High | High | [3] |
Synthesis and Structural Comparison
The synthesis of both TAPB-DMTP-COF and TAPB-DHTA-COF typically proceeds via a Schiff base condensation reaction between the aldehyde groups of the terephthalaldehyde derivative and the amine groups of TAPB. This reaction is reversible, which allows for the formation of a crystalline, ordered framework.
The primary structural difference lies in the functional groups decorating the pores of the COFs. The methoxy groups in TAPB-DMTP-COF are relatively inert, while the hydroxyl groups in TAPB-DHTA-COF can participate in hydrogen bonding and act as potential active sites for catalysis or sensing applications.[4] This difference in functionality can also influence the stacking of the 2D layers within the bulk material.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of TAPB-DMTP-COF and TAPB-DHTA-COF based on common solvothermal methods.
Synthesis of TAPB-DMTP-COF and TAPB-DHTA-COF
A typical solvothermal synthesis involves the following steps:
-
Monomer Preparation : In a Pyrex tube, 1,3,5-tris(4-aminophenyl)benzene (TAPB) and either this compound (DMTP) or 2,5-dihydroxyterephthalaldehyde (DHTA) are mixed in a 2:3 molar ratio.
-
Solvent Addition : A solvent mixture, often composed of 1,4-dioxane (B91453) and mesitylene (B46885) (1:1 v/v), is added to the solid monomers.
-
Catalyst Addition : A catalytic amount of aqueous acetic acid (e.g., 6 M) is added to the suspension.
-
Degassing and Sealing : The tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed.
-
Heating : The sealed tube is heated in an oven at a specific temperature (typically 120 °C) for a period of 72 hours.
-
Isolation and Purification : After cooling to room temperature, the solid product is collected by filtration, washed extensively with solvents like acetone (B3395972) and tetrahydrofuran, and then dried under vacuum at an elevated temperature (e.g., 150 °C) to yield the purified COF powder.
Characterization Methods
The synthesized COFs are typically characterized using the following techniques:
-
Powder X-Ray Diffraction (PXRD) : To confirm the crystallinity and determine the crystal structure of the COF. The experimental PXRD pattern is compared with a simulated pattern to verify the expected structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To confirm the formation of the imine linkage, evidenced by a characteristic C=N stretching vibration around 1620 cm⁻¹, and the disappearance of the N-H and C=O stretching bands from the amine and aldehyde precursors, respectively.
-
Nitrogen Adsorption-Desorption Analysis : Performed at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the COF.
-
Thermogravimetric Analysis (TGA) : To evaluate the thermal stability of the COF by measuring its weight loss as a function of temperature under a controlled atmosphere. Imine-linked COFs generally exhibit high thermal stability, often exceeding 400 °C.[3]
Comparative Analysis Workflow
The selection of a COF for a specific application depends on a careful evaluation of its properties. The following diagram illustrates a logical workflow for comparing the two types of COFs described in this guide.
References
- 1. Outstanding Humidity Chemiresistors Based on Imine-Linked Covalent Organic Framework Films for Human Respiration Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imine-based covalent organic framework gels for efficient removal of Fe 2+ from contaminated water - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA00954A [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
Thermal Stability of Polymers Derived from 2,5-Dimethoxyterephthalaldehyde: A Comparative Guide
A detailed comparative analysis of the thermal properties of polymers synthesized from 2,5-dimethoxyterephthalaldehyde, including polyamides and polyimines, benchmarked against other high-performance aromatic polymers.
This guide provides a comprehensive comparison of the thermal stability of various polymers derived from this compound. The thermal properties of these polymers are critical for their application in fields requiring high-temperature resistance. The data presented herein is collated from peer-reviewed scientific literature and is intended for researchers, scientists, and professionals in drug development and materials science.
Comparative Thermal Stability Analysis
The thermal stability of polymers derived from this compound, specifically polyamides and polyimines (also known as polyazomethines or Schiff base polymers), has been evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses provide key metrics such as decomposition temperature and glass transition temperature, which are essential for determining the operational limits of these materials.
Polyamides and Polyimines from this compound
Polymers were synthesized via polycondensation reactions of this compound with various aromatic and aliphatic diamines. The resulting polyamides and polyimines exhibit notable thermal stability. The quantitative data for these polymers are summarized in the tables below.
Benchmarking Against High-Performance Aromatic Polymers
To provide context for the thermal performance of these novel polymers, their properties are compared with those of established high-performance aromatic polymers, such as certain polyimides and aromatic polyesters. These materials are known for their excellent thermal resistance and are widely used in demanding applications.
Data Presentation
The following tables summarize the quantitative data obtained from thermal analyses of the polymers.
Table 1: Thermal Properties of Polyamides Derived from 2,5-Dimethoxyterephthaloyl Dichloride and Various Diamines
| Polymer ID | Diamine Component | Glass Transition Temperature (Tg), °C | Decomposition Temperature (°C) |
| P-1 | 1,6-Hexanediamine | 125 | 360 |
| P-2 | 1,8-Octanediamine | 110 | 370 |
| P-3 | 1,12-Dodecanediamine | 95 | 380 |
| P-4 | m-Phenylenediamine | 210 | 420 |
| P-5 | p-Phenylenediamine | 240 | 440 |
Source: Synthesis and characterization of polymers derived from 2,5-dimethoxy-terephthaldehyde and 2,5-dimethoxy-terephthalic acid.[1]
Table 2: Thermal Properties of Polyimines Derived from this compound and Various Diamines
| Polymer ID | Diamine Component | Glass Transition Temperature (Tg), °C | Decomposition Temperature (°C) |
| PI-1 | 1,6-Hexanediamine | 80 | 350 |
| PI-2 | 1,8-Octanediamine | 70 | 360 |
| PI-3 | 1,12-Dodecanediamine | 55 | 375 |
| PI-4 | m-Phenylenediamine | 180 | 410 |
| PI-5 | p-Phenylenediamine | 210 | 430 |
Source: Synthesis and characterization of polymers derived from 2,5-dimethoxy-terephthaldehyde and 2,5-dimethoxy-terephthalic acid.[1]
Table 3: Comparative Thermal Properties of Alternative High-Performance Aromatic Polymers
| Polymer Type | Specific Example | Glass Transition Temperature (Tg), °C | 5% Weight Loss Temperature (TGA), °C | Char Yield at High Temperature (%) |
| Aromatic Polyimide | Kapton® (Typical) | >360 | >500 (in N2) | High |
| Aromatic Polyester | Poly(MDP-IPC) | 159 | ~300 | Not specified |
Source: A Comparative Guide to the Thermal Properties of High-Performance Aromatic Nitrile Polymers[2], Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters.[3]
Experimental Protocols
The data presented in this guide were obtained using standard thermal analysis techniques. The general methodologies are outlined below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer samples.[4][5][6]
-
Instrumentation: A standard thermogravimetric analyzer.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in an inert pan (e.g., alumina (B75360) or platinum).
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[7]
-
Atmosphere: The analysis is conducted under a controlled atmosphere, usually an inert gas like nitrogen, to prevent oxidative degradation.[7]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is often reported as the temperature at which 5% or 10% weight loss occurs. The char yield is the percentage of the initial sample mass remaining at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization.[4][6]
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which typically involves a heating-cooling-heating cycle to erase the thermal history of the polymer. A typical heating rate is 10 °C/min or 20 °C/min.[7]
-
Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen.
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram.
Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis and thermal analysis of the polymers discussed in this guide.
Caption: General workflow for synthesis and thermal characterization.
Caption: Logical relationship for comparative performance evaluation.
References
Confirming the Purity of Synthesized 2,5-Dimethoxyterephthalaldehyde: A Comparative Guide to HPLC and qNMR Analysis
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for determining the purity of 2,5-Dimethoxyterephthalaldehyde, a key building block in the synthesis of various organic materials and pharmaceutical intermediates.
This document outlines detailed experimental protocols for both analytical techniques, presents a comparative analysis of their performance based on key validation parameters, and includes workflow diagrams to visually represent the methodologies. The information herein is intended to assist researchers in selecting the most appropriate analytical method for their specific needs.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust and widely used technique for the separation and quantification of components in a mixture, making it a cornerstone for purity analysis in synthetic chemistry. A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Potential Impurities in the Synthesis of this compound
The purity assessment by HPLC relies on the effective separation of the main compound from any potential impurities. Common impurities arising from the synthesis of this compound, which often starts from 1,4-dimethoxybenzene, may include:
-
Impurity A: 1,4-Dimethoxybenzene (Unreacted starting material)
-
Impurity B: 2,5-Dimethoxybenzaldehyde (Mono-formylated intermediate)
-
Impurity C: 2,5-Dimethoxyterephthalic acid (Over-oxidation product)
Experimental Protocol: Reversed-Phase HPLC
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient Elution | 0-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate for 5 minutes if necessary and filter through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Figure 1. HPLC experimental workflow for purity determination.
Quantitative Nuclear Magnetic Resonance (qNMR) as an Alternative Method
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[1][2] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] By using a certified internal standard of known purity and concentration, the purity of the target analyte can be accurately determined.
Experimental Protocol: ¹H-qNMR
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
Materials and Reagents:
-
Internal Standard: Maleic anhydride (B1165640) (certified reference material, purity ≥ 99.5%)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.05% v/v Tetramethylsilane (TMS)
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound and 10 mg of the maleic anhydride internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
| Parameter | Setting |
| Pulse Program | A single-pulse experiment with a calibrated 90° pulse |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation) |
| Number of Scans | 16 or higher for good signal-to-noise ratio |
| Acquisition Time | ≥ 3 seconds |
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aldehydic protons (CHO) around 10.5 ppm and the methoxy (B1213986) protons (OCH₃) around 4.0 ppm are suitable. For maleic anhydride, the two olefinic protons give a singlet around 7.3 ppm.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
Purity: Purity of the standard
Figure 2. Comparison of HPLC and qNMR for purity analysis.
Performance Comparison: HPLC vs. qNMR
The choice between HPLC and qNMR for purity determination depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.
| Parameter | HPLC | qNMR |
| Principle | Chromatographic separation and relative quantification by peak area. | Absolute quantification based on the direct proportionality of NMR signal integrals to the number of nuclei.[3] |
| Reference Standard | Requires a purified reference standard of the analyte. | Requires a certified internal standard of a different compound. |
| Type of Purity | Relative purity (area percent). | Absolute purity (mass percent).[4] |
| Sensitivity | High (typically µg/mL to ng/mL). | Lower than HPLC (typically mg/mL). |
| Specificity | High, based on chromatographic resolution. | High, based on chemical shift dispersion. |
| Throughput | High, especially with modern UPLC systems. | Lower, due to longer acquisition times for quantitative accuracy. |
| Sample Integrity | Destructive. | Non-destructive.[2] |
| Quantification of Unknown Impurities | Can be estimated by area percent, but response factors may vary. | Can be quantified if signals are resolved and the number of protons is known. |
Conclusion
For routine quality control and high-throughput analysis of this compound, reversed-phase HPLC offers a robust, sensitive, and reliable method for determining relative purity. It excels at separating the target compound from process-related impurities.
On the other hand, qNMR serves as an excellent orthogonal method for the absolute purity determination of this compound. Its non-destructive nature and the ability to provide an absolute purity value without requiring a specific reference standard for the analyte make it an invaluable tool, particularly for the certification of reference materials and for in-depth structural and quantitative analysis.
Ultimately, the combination of both HPLC and qNMR provides the most comprehensive and reliable assessment of the purity of synthesized this compound, ensuring the quality and integrity of the material for its intended research and development applications.
References
A Researcher's Guide to the Structural Characterization of 2,5-Dimethoxyterephthalaldehyde Adducts: A Comparative Analysis
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of single-crystal X-ray diffraction (SC-XRD) with alternative analytical techniques for the characterization of adducts derived from 2,5-dimethoxyterephthalaldehyde. Experimental data, detailed protocols, and workflow visualizations are presented to assist in selecting the most appropriate methods for structural analysis.
The formation of adducts with this compound is a key strategy in the synthesis of new pharmaceutical intermediates, functional polymers, and covalent organic frameworks (COFs). The arrangement of atoms and the overall molecular geometry of these adducts are critical to their function and properties. While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, obtaining suitable single crystals can be a significant bottleneck. This guide explores viable and informative alternatives, providing a comparative framework for their application.
Data Presentation: A Comparative Overview of Analytical Techniques
The choice of analytical technique depends on the specific information required, the nature of the sample, and the available instrumentation. The following table summarizes the key data obtained from single-crystal X-ray diffraction and its common alternatives in the context of characterizing this compound adducts.
| Analytical Technique | Information Obtained | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing, absolute stereochemistry. | High-quality single crystal (typically 0.1-0.5 mm). | Unambiguous and complete structural determination.[1][2] | Crystal growth can be challenging and time-consuming. Not suitable for amorphous or polycrystalline materials.[1][3] |
| Powder X-ray Diffraction (PXRD) | Crystal system, unit cell parameters, phase purity, polymorphism. | Microcrystalline powder. | Rapid analysis, suitable for bulk sample characterization.[1][3][4] | Provides information on the crystal lattice but not the detailed molecular structure within the asymmetric unit.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms (which atoms are bonded to which), stereochemistry, molecular symmetry, dynamic processes. | Soluble sample in a deuterated solvent. | Provides detailed information about the molecular framework in solution.[5][6][7][8] | Does not provide information on crystal packing or precise bond lengths and angles in the solid state. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C=N, O-H, N-H). | Solid or liquid sample. | Rapid, non-destructive, and requires minimal sample preparation.[9][10][11] | Provides information on functional groups present but not their connectivity or the overall 3D structure. |
| UV-Visible (UV-Vis) Spectroscopy | Information about conjugated π-systems and electronic transitions. | Soluble sample in a UV-transparent solvent. | Sensitive to changes in conjugation and electronic structure.[11][12][13] | Provides limited structural information beyond the presence of chromophores. |
| Computational Methods (e.g., Density Functional Theory - DFT) | Optimized molecular geometry, predicted spectroscopic data (NMR, IR), electronic properties. | A proposed molecular structure. | Can provide structural insights when experimental data is limited and can help in interpreting spectroscopic data. | Predictions are theoretical and require experimental validation. Accuracy depends on the level of theory and basis set used. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and for understanding the practical aspects of each technique.
Single-Crystal X-ray Diffraction (SC-XRD)
A representative protocol for the SC-XRD analysis of a Schiff base adduct of a dimethoxybenzaldehyde derivative, which is analogous to a this compound adduct, is as follows[14]:
-
Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a solution of the purified adduct in an appropriate solvent or solvent mixture (e.g., methanol, ethanol, or a mixture with a less polar solvent).
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Powder X-ray Diffraction (PXRD)
-
Sample Preparation: The crystalline adduct is finely ground to a homogenous powder.
-
Data Collection: The powder is packed into a sample holder and placed in a powder diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a database. The unit cell parameters can be determined and refined from the peak positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the adduct is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the number and types of proton environments. Chemical shifts, integration, and coupling constants provide information on the connectivity of protons.
-
¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum, typically proton-decoupled, is acquired to identify the number of unique carbon environments.
-
2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish correlations between protons (COSY) and between protons and carbons (HSQC for direct C-H bonds, HMBC for long-range C-H correlations), which is crucial for elucidating the complete molecular skeleton.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid adduct is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands in the spectrum are assigned to specific functional group vibrations. For a Schiff base adduct of this compound, characteristic peaks would include the C=N imine stretch, C=O aldehyde stretch (if the reaction is incomplete), and C-O ether stretches.[9][10]
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the adduct is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Data Collection: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 800 nm, using a UV-Vis spectrophotometer.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined, which provides information about the extent of the conjugated system in the molecule.[13]
Mandatory Visualization
The following diagrams illustrate the logical workflow for characterizing a this compound adduct and the relationship between different analytical techniques in the process of structure elucidation.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. researchgate.net [researchgate.net]
- 3. azooptics.com [azooptics.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Identification and structure elucidation by NMR spectroscopy [ouci.dntb.gov.ua]
- 6. bionmr.unl.edu [bionmr.unl.edu]
- 7. mdpi.com [mdpi.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparing FTIR and UV-Vis for Chemical Analysis [eureka.patsnap.com]
- 12. spectrabase.com [spectrabase.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis, characterization, and in silico studies of 2-[(E)-(2,5-dimethoxybenzylidene)amino]phenol and 3-[(E)-(2,5-dimethoxybenzylidene)amino]phenol: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Safety Operating Guide
Proper Disposal of 2,5-Dimethoxyterephthalaldehyde: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,5-Dimethoxyterephthalaldehyde, a compound that requires careful management due to its irritant properties. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile and Safety Precautions
This compound is classified as an irritant, affecting the eyes, skin, and respiratory system. It may also be harmful if swallowed[1]. Before commencing any disposal procedures, it is crucial to be familiar with the compound's hazard profile.
| Hazard Category | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation | H315[2] |
| Eye Irritation | Causes serious eye irritation | H319[2] |
| Respiratory Irritation | May cause respiratory irritation | H335[3] |
| Acute Oral Toxicity | Harmful if swallowed | H302 |
Personal Protective Equipment (PPE): When handling this compound, especially during disposal, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Wear appropriate protective gloves[1].
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn[1].
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, use a NIOSH-approved respirator[4].
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste and transfer it to an approved waste disposal facility. Do not discharge this chemical into drains or the environment[1][3].
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification and Classification:
-
As a chemical waste generator, you are responsible for determining if the discarded chemical is classified as hazardous waste according to local and national regulations (e.g., US EPA 40 CFR Parts 261.3)[1].
-
Due to its irritant properties, this compound waste should be considered hazardous.
-
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves) separately from other waste streams.
-
Store in a dedicated, properly labeled, and sealed container.
-
-
Container Management:
-
Disposal Procedure:
Accidental Spill and Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains or waterways[5].
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly.
Disposal Workflow for this compound
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for 2,5-Dimethoxyterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2,5-Dimethoxyterephthalaldehyde.
This document provides critical safety protocols and logistical plans to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is paramount for minimizing risk and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) before handling this chemical.
Table 1: Hazard Identification
| Hazard Statement | Description | GHS Classification |
| H315 | Causes skin irritation | Skin Irritation (Category 2)[4] |
| H319 | Causes serious eye irritation | Serious Eye Irritation (Category 2A)[4] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[4] |
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z.87.1 standards are required.[5] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately upon contact with the chemical.[4][5] |
| Body Protection | Laboratory Coat | A Nomex® laboratory coat should be worn and fully buttoned to cover as much skin as possible.[5] |
| Respiratory Protection | Respirator | In cases of inadequate ventilation or potential for dust inhalation, a NIOSH-approved respirator is required.[6] |
| Footwear | Closed-toe shoes | Shoes that cover the entire foot are mandatory.[5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound, from preparation to post-handling procedures.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Before beginning work, ensure all necessary PPE is available and in proper condition.
2. Handling the Chemical:
-
Do not breathe dust, vapor, mist, or gas.[1]
-
Avoid contact with skin and eyes.[1]
-
Weigh and transfer the chemical within the fume hood.
3. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[6]
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove and properly dispose of contaminated PPE.
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek medical attention.[1]
-
Spill: For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust. For large spills, evacuate the area and contact emergency services.
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Waste Classification: This material is classified as hazardous waste.[7][8]
-
Disposal Method: All waste containing this chemical must be collected in a designated, labeled, and sealed container.[9] Disposal should be carried out by a licensed professional waste disposal service.[4][9] Do not empty into drains or release into the environment.[1]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[4]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound | C10H10O4 | CID 606648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.es [fishersci.es]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
